7-Hydroxy Prochlorperazine-d8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24ClN3OS |
|---|---|
Molecular Weight |
398.0 g/mol |
IUPAC Name |
8-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3/i9D2,10D2,11D2,12D2 |
InChI Key |
BRUHMTGXYBUCRP-PMCMNDOISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
7-Hydroxy Prochlorperazine-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy Prochlorperazine-d8 is the deuterated stable isotope-labeled form of 7-Hydroxy Prochlorperazine (B1679090), a primary metabolite of the widely used antiemetic and antipsychotic drug, Prochlorperazine. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, its role as an internal standard in analytical methodologies, and the relevant biological pathways of its parent compound. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and analytical studies involving Prochlorperazine.
Introduction
Prochlorperazine is a phenothiazine (B1677639) derivative that primarily acts as a dopamine (B1211576) D2 receptor antagonist.[1][2][3][4][5] Its therapeutic efficacy is well-established in the management of nausea, vomiting, and various psychotic disorders.[2][3] The metabolism of Prochlorperazine is extensive, occurring primarily in the liver via cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites, including 7-Hydroxy Prochlorperazine.[1][6][7] To accurately quantify Prochlorperazine and its metabolites in biological matrices, stable isotope-labeled internal standards are essential. This compound serves this critical role, enabling precise and reliable bioanalytical measurements by mass spectrometry.
Chemical and Physical Properties
This compound is structurally identical to 7-Hydroxy Prochlorperazine, with the exception of eight hydrogen atoms on the piperazine (B1678402) ring being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the endogenous metabolite in mass spectrometric analyses.
| Property | Value | Reference |
| Chemical Name | 8-Chloro-10-[3-(4-methyl-1-piperazinyl-d8)propyl]-10H-phenothiazin-3-ol | [8] |
| CAS Number | 1246819-57-7 | [8] |
| Molecular Formula | C₂₀H₁₆D₈ClN₃OS | [8] |
| Molecular Weight | 398.00 g/mol | [8] |
| Appearance | White to Off-White Solid | [9] |
Note: Specific quantitative data such as a detailed mass spectrum and NMR analysis for this compound are not publicly available in the searched resources. Researchers should refer to the Certificate of Analysis provided by their specific supplier for this information.
Synthesis
The synthesis of hydroxylated phenothiazine derivatives can be achieved through various organic synthesis routes, often involving multi-step processes.[10][11][12][13][14] The deuteration of the piperazine side chain can be accomplished using deuterated reagents during the synthesis of the side chain itself, which is then coupled to the phenothiazine nucleus.[10]
A generalized workflow for the synthesis is presented below.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocols
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 7-Hydroxy Prochlorperazine in biological samples. The following is a representative experimental protocol based on published methods for the analysis of Prochlorperazine and its metabolites.[15][16]
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add an appropriate amount of this compound solution in methanol (B129727) as the internal standard.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).[16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 3.6) and organic solvents (e.g., methanol and acetonitrile).[16]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: Isocratic or gradient elution can be used to achieve optimal separation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Specific precursor and product ion pairs for both the analyte (7-Hydroxy Prochlorperazine) and the internal standard (this compound) must be determined and optimized.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-Hydroxy Prochlorperazine | To be determined empirically | To be determined empirically | To be determined empirically |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically |
Note: The exact mass transitions and collision energies for this compound are not available in the searched literature and must be determined experimentally by the analyst.
Caption: General workflow for the quantification of 7-Hydroxy Prochlorperazine using this compound as an internal standard.
Biological Context: Prochlorperazine Signaling and Metabolism
Prochlorperazine Mechanism of Action
The primary mechanism of action of Prochlorperazine is the antagonism of dopamine D2 receptors in the brain.[1][2][3][4][5] This action in the chemoreceptor trigger zone (CTZ) of the medulla is responsible for its potent antiemetic effects.[1][5] In the mesolimbic pathway, D2 receptor blockade is associated with its antipsychotic effects.[1] Prochlorperazine also exhibits antagonist activity at other receptors, including histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic receptors, which contribute to its side effect profile, such as sedation and hypotension.[2][5]
Caption: Simplified signaling pathway of Prochlorperazine's antagonism of the dopamine D2 receptor.
Metabolism of Prochlorperazine
Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, with CYP2D6 and CYP2C19 playing significant roles.[1][6][7] The major metabolic pathways include hydroxylation, sulfoxidation, and N-demethylation.[1][6] 7-Hydroxylation is a key metabolic step, leading to the formation of 7-Hydroxy Prochlorperazine.
Caption: Major metabolic pathways of Prochlorperazine.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the major metabolite of Prochlorperazine in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for robust pharmacokinetic and metabolic studies in drug development and clinical research. This guide has provided a foundational understanding of its chemical properties, a general framework for its analytical application, and the relevant biological context of its parent compound. For detailed quantitative data and specific experimental parameters, researchers are advised to consult the documentation provided by their chemical supplier and to perform in-house method development and validation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Stemetil | 5 mg | Tablet | স্টেমিটিল ৫ মি.গ্রা. ট্যাবলেট | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 6. researchgate.net [researchgate.net]
- 7. Influence of cytochrome P450 genotype on the plasma disposition of prochlorperazine metabolites and their relationships with clinical responses in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tlcstandards.com [tlcstandards.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for 7-Hydroxy Prochlorperazine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies related to the certification of 7-Hydroxy Prochlorperazine-d8, a deuterated internal standard crucial for quantitative bioanalysis. The information presented herein is essential for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies involving Prochlorperazine.
Analyte Information
This compound is the deuterium-labeled form of 7-Hydroxy Prochlorperazine, a metabolite of the antipsychotic drug Prochlorperazine.[1][2] Due to its stable isotope label, it serves as an ideal internal standard for mass spectrometry-based quantification of 7-Hydroxy Prochlorperazine in biological matrices.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the analysis of a representative batch of this compound.
Table 1: Identity and Purity
| Parameter | Specification | Result |
| Chemical Identity | Conforms to structure | Conforms |
| Chemical Purity (by LC-MS) | ≥ 98.0% | 99.2% |
| Isotopic Purity (d8) | ≥ 99 atom % D | 99.6 atom % D |
| Residual Solvents | Meets USP <467> limits | Conforms |
Table 2: Concentration and Mass Spectrometric Data
| Parameter | Result |
| Solution Concentration | 1.00 mg/mL in Methanol |
| Molecular Formula | C₂₀H₁₆D₈ClN₃OS |
| Molecular Weight | 397.99 g/mol |
| Monoisotopic Mass | 397.18 g/mol |
| Predominant MS Ion (M+H)⁺ | m/z 398.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (m/z 100-500) and Product Ion Scan.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Purity is determined by integrating the peak area of the analyte and any detected impurities from the total ion chromatogram. Identity is confirmed by comparing the retention time and mass spectrum with a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: The absence of signals in the regions corresponding to the deuterated positions confirms the high isotopic purity of the material. The integration of any residual proton signals against a non-deuterated portion of the molecule allows for the calculation of the isotopic enrichment.
Visualization of Prochlorperazine Metabolism
The following diagram illustrates the metabolic pathway leading to the formation of 7-Hydroxy Prochlorperazine from its parent drug, Prochlorperazine. Prochlorperazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[1][2][6]
Caption: Metabolic conversion of Prochlorperazine to 7-Hydroxy Prochlorperazine.
Certification Workflow
The certification of a reference material like this compound involves a rigorous, multi-step process to ensure its quality and reliability for use in regulated bioanalysis.
Caption: Workflow for the certification of a chemical reference standard.
References
Prochlorperazine Metabolism: A Technical Guide to 7-Hydroxy Metabolite Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prochlorperazine (B1679090), a first-generation antipsychotic and potent antiemetic, undergoes extensive hepatic metabolism, giving rise to a variety of metabolites. Understanding the metabolic pathways of prochlorperazine is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. This technical guide provides an in-depth exploration of prochlorperazine metabolism, with a core focus on the formation of its 7-hydroxy metabolite. This document details the enzymatic processes involved, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
Prochlorperazine is primarily metabolized in the liver through several key pathways, including oxidation, hydroxylation, demethylation, and sulfoxide (B87167) formation, followed by conjugation with glucuronic acid[1][2]. The formation of the 7-hydroxyprochlorperazine metabolite is a significant pathway, primarily catalyzed by cytochrome P450 enzymes[3][4].
Data Presentation
The following tables summarize the available quantitative data regarding the analysis of prochlorperazine and its metabolites.
Table 1: Analytical Quantification of Prochlorperazine and its Metabolites in Human Plasma
| Analyte | LLOQ (ng/L) | Linear Range (µg/L) | Analytical Method |
| Prochlorperazine (PCZ) | 10 | 0.01 - 40 | LC-MS/MS[5] |
| 7-Hydroxyprochlorperazine (7-OH-PCZ) | 10 | 0.01 - 40 | LC-MS/MS[5] |
| Prochlorperazine Sulfoxide (PCZSO) | 50 | 0.05 - 80 | LC-MS/MS[5] |
| N-desmethylprochlorperazine (NDPCZ) | 10 | 0.01 - 40 | LC-MS/MS[5] |
LLOQ: Lower Limit of Quantification LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry
Table 2: Key Cytochrome P450 Enzymes in Prochlorperazine Metabolism
| Metabolic Pathway | Primary CYP Isoforms Involved |
| 7-Hydroxylation | CYP2D6, CYP2C19[4] |
| N-demethylation | CYP2D6, CYP2C19[4] |
| Sulfoxidation | Not explicitly detailed in the search results |
Note: While CYP2D6 and CYP2C19 are identified as the most efficient enzymes in overall prochlorperazine metabolism, specific kinetic parameters (Km and Vmax) for the 7-hydroxylation of prochlorperazine were not available in the searched literature.
Metabolic Pathways and Logical Relationships
The metabolism of prochlorperazine is a complex process involving multiple enzymatic steps. The primary pathways include aromatic hydroxylation, N-demethylation of the piperazine (B1678402) ring, and sulfoxidation of the phenothiazine (B1677639) ring. These reactions can occur sequentially or in parallel, leading to a diverse array of metabolites.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of prochlorperazine metabolism.
In Vitro Metabolism of Prochlorperazine using Human Liver Microsomes
This protocol is a representative procedure based on general methods for in vitro drug metabolism studies.
Objective: To determine the metabolic profile of prochlorperazine and identify the metabolites formed by human liver microsomal enzymes.
Materials:
-
Prochlorperazine
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein concentration), and prochlorperazine (e.g., 1-10 µM).
-
Include control incubations: a negative control without the NADPH regenerating system and a positive control with a known substrate for the microsomes.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS to identify and quantify the parent drug and its metabolites.
-
Quantification of Prochlorperazine and 7-Hydroxyprochlorperazine in Human Plasma by LC-MS/MS
This protocol is based on a published method for the simultaneous determination of prochlorperazine and its metabolites[5].
Objective: To accurately and sensitively quantify the concentrations of prochlorperazine and 7-hydroxyprochlorperazine in human plasma samples.
Materials:
-
Human plasma samples
-
Prochlorperazine and 7-hydroxyprochlorperazine analytical standards
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN) for protein precipitation
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification
-
HPLC grade water and methanol
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
LC Separation:
-
Transfer the clear supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might start at 10% B, ramp to 90% B, and then re-equilibrate.
-
-
MS/MS Detection:
-
Perform mass spectrometric detection using an ESI source in positive ionization mode.
-
Use selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for prochlorperazine, 7-hydroxyprochlorperazine, and the internal standard.
-
Optimize MS parameters (e.g., collision energy, declustering potential) for each analyte to achieve maximum sensitivity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
-
Determine the concentrations of prochlorperazine and 7-hydroxyprochlorperazine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The metabolism of prochlorperazine is a multifaceted process predominantly carried out by CYP2D6 and CYP2C19, leading to the formation of several metabolites, including the pharmacologically relevant 7-hydroxyprochlorperazine. While quantitative data on the in vivo concentrations of these metabolites are available, further research is required to fully elucidate the enzyme kinetics of each metabolic pathway. The experimental protocols provided in this guide offer a robust framework for conducting future investigations into prochlorperazine metabolism. A comprehensive understanding of these metabolic processes is essential for optimizing the therapeutic use of prochlorperazine and minimizing the risk of adverse drug events.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Deuterated Prochlorperazine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of prochlorperazine (B1679090) metabolites and explores the anticipated impact of deuteration on these characteristics. The document is intended to serve as a resource for researchers and professionals involved in drug development, offering insights into the metabolic pathways of prochlorperazine, the rationale for isotopic substitution, and the methodologies for physicochemical characterization.
Introduction: Prochlorperazine and the Rationale for Deuteration
Prochlorperazine is a first-generation antipsychotic of the phenothiazine (B1677639) class, primarily utilized for the management of severe nausea and vomiting, as well as for treating psychotic disorders like schizophrenia.[1][2] Its therapeutic action is mainly attributed to the blockade of D2 dopamine (B1211576) receptors in the brain.[3][4] Prochlorperazine undergoes extensive hepatic metabolism, leading to a variety of metabolites and a pharmacokinetic profile that can exhibit significant inter-individual variability.[5][6][7]
Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, has emerged as a valuable strategy in drug development to modulate pharmacokinetic properties.[8] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[9][] By selectively deuterating molecules at sites of metabolism, it is possible to:
-
Decrease the rate of metabolic clearance.[11]
-
Increase systemic exposure (AUC).
-
Reduce the formation of specific, potentially toxic, metabolites.[11]
-
Potentially prolong the drug's half-life, allowing for less frequent dosing.[]
This guide focuses on the known metabolites of prochlorperazine and the projected influence of deuteration on their physicochemical properties, providing a foundational understanding for the development of deuterated analogs.
Prochlorperazine Metabolism
Prochlorperazine is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes, including CYP2D6, CYP2C19, and CYP3A4/5.[1][6][12] The main metabolic pathways are:
-
Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring.[2][5]
-
N-demethylation: Removal of the methyl group from the piperazine (B1678402) ring.[1][12]
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenothiazine ring.[1][5]
-
N-oxidation: Oxidation of the nitrogen atom in the piperazine ring.[1][7]
The major identified metabolites in plasma include N-desmethyl prochlorperazine, prochlorperazine sulfoxide (B87167), prochlorperazine 7-hydroxide, and prochlorperazine sulfoxide 4'-N-oxide.[1][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 4. Human Metabolome Database: Showing metabocard for Prochlorperazine (HMDB0014577) [hmdb.ca]
- 5. Prochlorperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
7-Hydroxy Prochlorperazine-d8: A Technical Guide for Researchers
CAS Number: 1246819-57-7
This technical guide provides an in-depth overview of 7-Hydroxy Prochlorperazine-d8, a deuterated analog of a major metabolite of the antipsychotic and antiemetic drug, Prochlorperazine. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, relevant biological context, and practical information for its application in experimental settings.
Compound Data
This compound is a stable isotope-labeled form of 7-Hydroxy Prochlorperazine. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| CAS Number | 1246819-57-7 | [1][2][3][4] |
| Molecular Formula | C₂₀H₁₆D₈ClN₃OS | [1][2][4] |
| Molecular Weight | 397.99 g/mol | [1][2][4] |
| Appearance | White to Off-White Solid | [2] |
| Purity | Typically >98% (refer to Certificate of Analysis) | |
| Isotopic Enrichment | Typically >99% for Deuterium (refer to Certificate of Analysis) | |
| Storage Conditions | Refer to Certificate of Analysis for specific recommendations. | [5][6] |
Biological Context: Prochlorperazine Metabolism and Mechanism of Action
To understand the relevance of this compound, it is essential to consider the metabolic fate and pharmacological action of its parent compound, Prochlorperazine.
Metabolism of Prochlorperazine
Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[7][8] Key metabolic pathways include hydroxylation, sulfoxidation, and N-demethylation. The formation of 7-Hydroxy Prochlorperazine is a significant hydroxylation event. Studies have indicated that CYP2D6 and CYP2C19 are major contributors to the metabolism of Prochlorperazine.[8]
Mechanism of Action of Prochlorperazine
Prochlorperazine exerts its therapeutic effects primarily by acting as an antagonist at dopamine (B1211576) D2 receptors in the brain.[7][9][10][11] This action in the chemoreceptor trigger zone (CTZ) of the medulla is responsible for its potent antiemetic properties.[12] In addition to its effects on dopamine receptors, Prochlorperazine also exhibits antagonist activity at histaminergic H1, muscarinic M1, and adrenergic α1 receptors, which contributes to its broader pharmacological profile, including sedative and hypotensive side effects.[7][10][11]
Experimental Applications and Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods to determine the concentration of its non-labeled counterpart in biological matrices.
General Experimental Workflow for LC-MS/MS Analysis
The following workflow outlines the typical steps for using this compound as an internal standard in a bioanalytical assay.
Detailed Experimental Protocol
While a specific, published protocol for this compound was not identified, the following provides a detailed, representative methodology for its use.
Objective: To quantify 7-Hydroxy Prochlorperazine in human plasma using LC-MS/MS with this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 7-Hydroxy Prochlorperazine and this compound in a suitable organic solvent (e.g., methanol).
-
From these stock solutions, prepare serial dilutions to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration.
2. Sample Preparation:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed volume (e.g., 10 µL) of the internal standard working solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., 300 µL of acetonitrile).
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
3. LC-MS/MS Conditions (Representative):
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both 7-Hydroxy Prochlorperazine and this compound would need to be determined and optimized.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an essential tool for researchers studying the pharmacokinetics and metabolism of Prochlorperazine. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. This guide provides a foundational understanding of its properties, biological context, and application in experimental research. For specific handling, storage, and safety information, users should always refer to the product's Certificate of Analysis and Safety Data Sheet provided by the supplier.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 10. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
Navigating the Nuances of Isotopic Purity: A Technical Guide to 7-Hydroxy Prochlorperazine-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical aspects of 7-Hydroxy Prochlorperazine-d8, a deuterated metabolite of the widely used antipsychotic and antiemetic drug, prochlorperazine (B1679090). This document delves into the core technical requirements for utilizing this stable isotope-labeled compound in research and development, with a focus on its isotopic purity, synthesis, and relevant biological pathways.
Quantitative Isotopic Purity Analysis
The utility of a deuterated internal standard hinges on its isotopic purity. High isotopic enrichment is crucial for accurate quantification in mass spectrometry-based assays, minimizing cross-talk with the unlabeled analyte. While a specific certificate of analysis for this compound is not publicly available, the following table outlines the typical quantitative data provided by manufacturers for such a standard. This data is essential for ensuring the reliability and reproducibility of experimental results.
| Parameter | Typical Specification | Method of Analysis | Significance |
| Isotopic Enrichment | ≥ 98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Indicates the percentage of deuterium (B1214612) atoms at the specified labeled positions. |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | Ensures the absence of chemical impurities that could interfere with analysis. |
| Isotopologue Distribution | d8 > 98%, d7 < 2%, etc. | High-Resolution Mass Spectrometry (HRMS) | Details the relative abundance of molecules with different numbers of deuterium atoms. |
| Residual Solvents | Per USP <467> | Gas Chromatography-Mass Spectrometry (GC-MS) | Confirms that residual solvents from the synthesis process are below acceptable limits. |
Experimental Protocols: Synthesis and Isotopic Purity Determination
The synthesis of this compound is a multi-step process that requires specialized expertise in isotopic labeling. While specific proprietary methods may vary between suppliers, the general approach involves the synthesis of a deuterated precursor followed by its incorporation into the final molecule.
General Synthetic Approach for Deuterated Phenothiazines
The synthesis of deuterated phenothiazine (B1677639) derivatives, such as this compound, typically involves the following key steps:
-
Preparation of a Deuterated Intermediate: A common strategy is the reduction of a suitable amide precursor using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LAD). For this compound, this would likely involve the synthesis of a deuterated piperazine (B1678402) ring or a deuterated propyl chain.
-
Coupling of the Deuterated Moiety: The deuterated intermediate is then chemically coupled to the phenothiazine core structure.
-
Hydroxylation: Introduction of the hydroxyl group at the 7-position of the phenothiazine ring. This can be achieved through various methods, including microbial transformation or chemical oxidation.
-
Purification: The final product is purified using chromatographic techniques such as preparative HPLC to ensure high chemical purity.
Determination of Isotopic Purity
The isotopic purity of this compound is a critical quality attribute and is typically determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Principle: High-resolution mass spectrometry (HRMS) is employed to determine the mass-to-charge ratio (m/z) of the molecule with high precision. This allows for the differentiation of the deuterated compound from its unlabeled counterpart and the quantification of the various isotopologues present (d0 to d8).
-
Sample Preparation: A dilute solution of the this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used.
-
Data Analysis: The relative intensities of the isotopic peaks in the mass spectrum are used to calculate the isotopic enrichment and the distribution of isotopologues.
-
Principle: Both ¹H (proton) and ²H (deuterium) NMR spectroscopy can be used to confirm the positions of deuterium labeling and to quantify the level of deuteration. In ¹H NMR, the absence or significant reduction of signals at specific chemical shifts indicates successful deuteration. In ²H NMR, the presence of signals confirms the incorporation of deuterium.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
Instrumentation: A high-field NMR spectrometer is required for optimal resolution and sensitivity.
-
Data Analysis: The integration of the signals in the NMR spectrum provides quantitative information about the isotopic purity.
Biological Pathways
Understanding the metabolic and signaling pathways of prochlorperazine is essential for interpreting data from studies utilizing its deuterated metabolite.
Metabolic Pathway of Prochlorperazine
Prochlorperazine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of 7-Hydroxy Prochlorperazine is a key metabolic step.
Caption: Metabolic conversion of Prochlorperazine to 7-Hydroxy Prochlorperazine.
The primary CYP450 isoenzymes involved in the metabolism of prochlorperazine to its 7-hydroxy metabolite have been identified as CYP2D6 and, to a lesser extent, CYP2C19. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug metabolism and response.
Prochlorperazine and the Dopamine (B1211576) D2 Receptor Signaling Pathway
The primary pharmacological action of prochlorperazine is the blockade of dopamine D2 receptors in the brain, particularly in the chemoreceptor trigger zone (CTZ), which mediates its antiemetic effects.
Caption: Prochlorperazine's antagonism of the Dopamine D2 receptor signaling pathway.
By blocking the D2 receptor, prochlorperazine prevents the dopamine-induced inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades and ultimately leading to its therapeutic effects.
An In-depth Technical Guide to the Stability of 7-Hydroxy Prochlorperazine-d8 in Solution
Disclaimer: 7-Hydroxy Prochlorperazine-d8 is a deuterated internal standard. As such, extensive public stability studies on this specific molecule are not available. The stability of a deuterated standard is typically assessed during the validation of a bioanalytical method, and these reports are often proprietary. This guide will, therefore, focus on the stability of the parent compound, prochlorperazine (B1679090), and its non-deuterated 7-hydroxy metabolite. The chemical stability of the deuterated analog is expected to be very similar to its non-deuterated counterpart, making the data and methodologies presented here highly relevant.
Introduction
This compound is the deuterated form of 7-Hydroxy Prochlorperazine, a metabolite of the widely used antiemetic and antipsychotic drug, prochlorperazine.[1][2] Prochlorperazine belongs to the phenothiazine (B1677639) class of drugs, which are known to be susceptible to degradation.[3] Understanding the stability of prochlorperazine and its metabolites is crucial for the development of robust analytical methods, ensuring accurate quantification in biological matrices, and for the proper formulation and storage of the pharmaceutical product.
This technical guide provides a comprehensive overview of the stability of prochlorperazine in solution, summarizing key degradation pathways, the influence of various stress factors, and detailed experimental protocols for stability assessment.
Chemical Structure and Properties
Prochlorperazine and its derivatives are sensitive to light and oxidation.[3][4] The primary sites of degradation include the sulfur atom in the phenothiazine ring, which is readily oxidized to a sulfoxide, and the piperazine (B1678402) side chain.[3][5]
Stability Profile of Prochlorperazine in Solution
The stability of prochlorperazine in solution is influenced by several factors, including light, temperature, pH, and the presence of oxidizing agents.
Influence of Light: Prochlorperazine is highly sensitive to light.[3][4] Photodegradation can lead to a variety of products through pathways such as dechlorination, sulfoxidation, and the formation of hydroxylated derivatives.[3] The rate of degradation is significantly faster in the presence of sunlight compared to UV or fluorescent light.[3] To mitigate photodegradation, solutions should be protected from light, for example, by using amber glassware.[3]
Influence of Temperature: Thermal degradation of prochlorperazine in solution is also a significant factor. Studies have shown that thermal degradation is faster in the presence of air (oxygen) than in an inert atmosphere (nitrogen).[3]
Influence of pH and Hydrolysis: Forced degradation studies have shown that prochlorperazine is very stable under acidic conditions at room temperature, with no degradation observed in 1 N HCl for 7 days.[5] Under basic conditions (1 N NaOH), it also exhibits good stability at room temperature for 7 days and even at 80°C for 1 day.[5]
Influence of Oxidation: Prochlorperazine is susceptible to oxidation.[3] The major oxidation product is prochlorperazine sulfoxide.[3][5][6] Other oxidation products can include N-oxides of the piperazine ring.[5]
Quantitative Stability Data
The following table summarizes the results from forced degradation studies on prochlorperazine.
| Stress Condition | Reagent/Details | Temperature | Duration | Degradation Products Identified | Reference |
| Acid Hydrolysis | 1 N HCl | 80°C | 48 hours | No significant degradation | [5] |
| Base Hydrolysis | 1 N NaOH | 80°C | 1 day | No significant degradation | [5] |
| Oxidation | 3% H₂O₂ | Room Temp | - | Prochlorperazine sulfoxide, PCZ 1′-N-oxide, PCZ 4′-N-oxide | [5] |
| Thermal | Dry heat | 120°C | 48 hours | Minor degradation | [5] |
| Photolytic | Sunlight, UV light (254 nm), fluorescent light | Room Temp | - | Dechlorinated, sulfoxidized, and hydroxylated products | [3] |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Forced Degradation Study Protocol:
Forced degradation studies are essential to establish the degradation pathways and to develop stability-indicating analytical methods.[7][8][9][10]
-
Preparation of Stock Solution: A stock solution of prochlorperazine (e.g., 3 mg/mL) is prepared in a suitable solvent like methanol.[5]
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of 1 N HCl and heated (e.g., at 80°C for 48 hours). The solution is then neutralized with 1 N NaOH.[5]
-
Base Hydrolysis: The stock solution is mixed with an equal volume of 1 N NaOH and heated (e.g., at 80°C for 24 hours). The solution is then neutralized with 1 N HCl.[5]
-
Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide at room temperature.[5]
-
Thermal Degradation: A solid sample of the drug is placed in a glass vial and heated in an oven (e.g., at 120°C for 48 hours). A solution can also be subjected to thermal stress.[5]
-
Photolytic Degradation: Solutions are exposed to a light source, such as a photostability chamber, sunlight, or a UV lamp.[3][5]
-
Analysis: All stressed samples are then diluted to a suitable concentration and analyzed by a stability-indicating HPLC method.
Stability-Indicating HPLC Method:
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used to separate prochlorperazine from its degradation products.
-
Column: Agilent Zorbax SB-C18 or similar C18 column.[5]
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of a buffer (like 0.1% formic acid) and an organic solvent (like acetonitrile).[11]
-
Detection: UV detection at a wavelength of 258 nm.[11]
-
Column Temperature: 30°C.[11]
-
Flow Rate: 1 mL/min.[11]
-
Injection Volume: 10 µL.[11]
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Major degradation pathways of prochlorperazine.
Conclusion
While direct stability data for this compound is scarce, the extensive research on the parent compound, prochlorperazine, provides a robust framework for understanding its stability characteristics. Prochlorperazine is primarily susceptible to degradation via oxidation and photolysis. Solutions should be protected from light and stored at controlled temperatures. The development of a validated, stability-indicating HPLC or LC-MS/MS method is critical for accurately quantifying prochlorperazine and its metabolites, including this compound, in any study. The experimental protocols and degradation pathways outlined in this guide serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 稳定同位素 | MCE [medchemexpress.cn]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. jpsbr.org [jpsbr.org]
- 11. japtronline.com [japtronline.com]
Commercial Suppliers and Technical Guide for 7-Hydroxy Prochlorperazine-d8
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Hydroxy Prochlorperazine-d8, a deuterated internal standard crucial for the accurate quantification of 7-Hydroxy Prochlorperazine (B1679090), a metabolite of the antipsychotic and antiemetic drug prochlorperazine. This document outlines commercial suppliers, presents key technical data, details an analytical methodology, and illustrates relevant biological pathways.
Commercial Suppliers
A number of chemical suppliers provide this compound for research and development purposes. The following table summarizes the available information from prominent suppliers. For the most current product specifications, including purity and isotopic enrichment, it is recommended to directly consult the supplier's certificate of analysis.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| LGC Standards | This compound | 1246819-57-7 | C₂₀H₁₆D₈ClN₃OS | 398.00 | Available as a neat solid.[1] |
| MedChemExpress | This compound | 1246819-57-7 | C₂₀H₁₆D₈ClN₃OS | 397.99 | Deuterium-labeled 7-Hydroxy Prochlorperazine.[2] |
| TLC Pharmaceutical Standards | This compound | 1246819-57-7 | C₂₀H₁₆D₈ClN₃OS | 398.00 | |
| Veeprho | This compound | 1246819-57-7 | Not specified | Not specified | Used as an internal standard for analytical and pharmacokinetic research.[3] |
| SynZeal | Prochlorperazine D8 | 1215641-01-2 | C₂₀H₁₆D₈ClN₃S | 382.0 | Available for synthesis on demand.[4] |
Experimental Protocol: Quantification of Prochlorperazine and its Metabolites in Human Plasma by LC-MS/MS
The following protocol is adapted from a validated isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of prochlorperazine (PCZ) and its major metabolites, including 7-hydroxyprochlorperazine (7-OH-PCZ), in human plasma.[5][6] this compound serves as an ideal internal standard for this assay.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add the internal standard (this compound) solution.
-
Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1100 series HPLC system (or equivalent).
-
Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Thermo Hypersil-Hypurity C18, 150 mm x 2.1 mm, 5 µm).[7]
-
Mobile Phase: A mixture of 10 mM ammonium (B1175870) acetate (B1210297) (pH 3.6), methanol, and acetonitrile (e.g., 27:68:5, v/v/v).[7]
-
Flow Rate: 0.22 mL/min.[7]
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for prochlorperazine, its metabolites, and the internal standard.
3. Quantification
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
The concentration of 7-Hydroxy Prochlorperazine in the plasma samples can be determined from the linear regression of the calibration curve.
Signaling and Metabolic Pathways
Prochlorperazine Mechanism of Action: D2 Receptor Antagonism
Prochlorperazine primarily exerts its antipsychotic and antiemetic effects by acting as an antagonist at dopamine (B1211576) D2 receptors in the brain.[8][9][10] Blockade of these receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, while its action on the chemoreceptor trigger zone (CTZ) in the medulla oblongata underlies its antiemetic properties.[8]
Caption: Prochlorperazine blocks dopamine D2 receptors, inhibiting downstream signaling.
Prochlorperazine Metabolism
Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and CYP2C19.[11] The major metabolic pathways include hydroxylation, sulfoxidation, and N-demethylation.[8][9] 7-hydroxylation is a key step in its biotransformation.
Caption: Metabolic pathways of Prochlorperazine mediated by CYP enzymes.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Prochlorperazine Impurities | SynZeal [synzeal.com]
- 5. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 7-Hydroxyprochlorperazine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxyprochlorperazine is a metabolite of prochlorperazine (B1679090), an antiemetic drug used to treat nausea and vomiting. Monitoring its concentration in plasma is crucial for pharmacokinetic studies and understanding the metabolism of the parent drug. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Hydroxyprochlorperazine in human plasma. The method described herein is based on a validated assay for the simultaneous determination of prochlorperazine and its major metabolites.[1][2]
This method employs a simple protein precipitation step for sample preparation, followed by a rapid isocratic chromatographic separation and detection using a tandem mass spectrometer. The validated method demonstrates good linearity, precision, and accuracy, making it suitable for clinical research and pharmacokinetic evaluations.
Experimental Protocols
1. Materials and Reagents
-
7-Hydroxyprochlorperazine reference standard
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (with appropriate anticoagulant)
-
Ultrapure water
2. Sample Preparation
A protein precipitation method is utilized for the extraction of 7-Hydroxyprochlorperazine from human plasma.[1]
-
Step 1: Allow all solutions and plasma samples to thaw to room temperature.
-
Step 2: To a microcentrifuge tube, add 100 µL of human plasma.
-
Step 3: Spike with an appropriate volume of the internal standard solution.
-
Step 4: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Step 5: Vortex the mixture for 1 minute.
-
Step 6: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Step 7: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
References
- 1. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of 7-Hydroxy Prochlorperazine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prochlorperazine (B1679090) is a first-generation antipsychotic medication primarily used to treat severe nausea, vomiting, and schizophrenia.[1][2] Accurate quantification of prochlorperazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. 7-Hydroxy prochlorperazine is one of the major metabolites of prochlorperazine.[3][4]
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring accurate and precise quantification by compensating for variability in sample preparation and instrument response.[5][6] 7-Hydroxy Prochlorperazine-d8, a deuterated analog of the 7-hydroxy metabolite, is an ideal internal standard for the quantification of 7-hydroxy prochlorperazine and can also be suitable for the broader analysis of prochlorperazine and its other metabolites.
These application notes provide a detailed protocol for the use of this compound as an internal standard in the LC-MS/MS analysis of prochlorperazine and its metabolites in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes: Prochlorperazine, 7-Hydroxy Prochlorperazine
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm)
-
Reagents: Ammonium acetate
-
Biological Matrix: Human plasma (K2-EDTA)
Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve prochlorperazine and 7-hydroxy prochlorperazine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into microcentrifuge tubes.
-
Add 10 µL of the this compound internal standard working solution to all tubes except for the blank matrix samples.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
Tandem Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Prochlorperazine: m/z 374.1 → 113.1 (Quantifier), 374.1 → 140.1 (Qualifier)7-Hydroxy Prochlorperazine: m/z 390.1 → 113.1 (Quantifier), 390.1 → 140.1 (Qualifier)This compound (IS): m/z 398.2 → 121.1 (Quantifier) |
| Collision Energy (CE) | Optimized for each transition |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation: Method Validation Summary
The following tables summarize the acceptance criteria and representative quantitative data for a bioanalytical method validation using this compound as an internal standard. The data is based on typical performance characteristics observed in similar assays.[3]
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Prochlorperazine | 0.1 - 50 | > 0.995 |
| 7-Hydroxy Prochlorperazine | 0.1 - 50 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Prochlorperazine | LLOQ | 0.1 | < 15 | < 15 | ± 15 |
| Low | 0.3 | < 15 | < 15 | ± 15 | |
| Mid | 5 | < 15 | < 15 | ± 15 | |
| High | 40 | < 15 | < 15 | ± 15 | |
| 7-Hydroxy Prochlorperazine | LLOQ | 0.1 | < 15 | < 15 | ± 15 |
| Low | 0.3 | < 15 | < 15 | ± 15 | |
| Mid | 5 | < 15 | < 15 | ± 15 | |
| High | 40 | < 15 | < 15 | ± 15 |
Table 3: Recovery
| Analyte | QC Level | Mean Recovery (%) |
| Prochlorperazine | Low | 85.2 |
| Mid | 87.5 | |
| High | 86.1 | |
| 7-Hydroxy Prochlorperazine | Low | 83.9 |
| Mid | 86.2 | |
| High | 84.7 | |
| This compound (IS) | - | 88.3 |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for prochlorperazine analysis.
Prochlorperazine Signaling Pathway
Caption: Prochlorperazine's antagonism of the D2 dopamine receptor.
References
- 1. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 3. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Prochlorperazine and Its Major Metabolites in Human Plasma Using LC-MS/MS with 7-Hydroxy Prochlorperazine-d8
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of prochlorperazine (B1679090) (PCZ) and its primary metabolites—prochlorperazine sulfoxide (B87167) (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH)—in human plasma. The use of a stable isotope-labeled internal standard, 7-Hydroxy Prochlorperazine-d8, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies and therapeutic drug monitoring.
Prochlorperazine is a first-generation antipsychotic and antiemetic agent.[1] It undergoes extensive first-pass metabolism in the liver, primarily through oxidation, hydroxylation, and demethylation mediated by cytochrome P450 enzymes.[2][3] Accurate measurement of both the parent drug and its active metabolites is crucial for understanding its disposition and clinical effects.[4]
Metabolic Pathway of Prochlorperazine
Prochlorperazine is metabolized into several compounds, with the most significant being PCZSO, NDPCZ, and PCZOH.[2] The metabolic conversion pathways are illustrated below.
Caption: Major metabolic pathways of Prochlorperazine.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Prochlorperazine (PCZ), Prochlorperazine sulfoxide (PCZSO), N-demethylprochlorperazine (NDPCZ), 7-hydroxyprochlorperazine (PCZOH).
-
Internal Standard (IS): this compound.[5]
-
Solvents: Acetonitrile (B52724) (ACN) and Methanol (MeOH) of HPLC or LC-MS grade.
-
Buffers: Ammonium acetate.
-
Reagents: Formic acid, HPLC-grade water.
-
Biological Matrix: Drug-free human plasma.
Instrumentation
A validated LC-MS/MS system, such as a Waters Acquity UPLC system coupled with a Sciex API 5500 triple quadrupole mass spectrometer, is recommended. Data acquisition and processing should be performed using appropriate software (e.g., Analyst).
Sample Preparation: Protein Precipitation
This protocol is adapted from a validated method for the simultaneous analysis of PCZ and its metabolites.[4][6]
-
Thaw frozen human plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound in 50% MeOH).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The following LC conditions are recommended for the separation of PCZ and its metabolites.[4][7]
| Parameter | Condition |
| Column | Octadecylsilyl (C18), 3 µm particle size (e.g., Thermo Hypersil-Hypurity C18, 150x2.1mm)[7] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 3.6) |
| Mobile Phase B | Methanol/Acetonitrile (90:10, v/v) |
| Flow Rate | 0.22 mL/min |
| Gradient | Isocratic: 27% A, 73% B |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Total Run Time | 10 minutes[4] |
Mass Spectrometry (MS) Method
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
MRM Transitions: The following MRM transitions should be optimized for the specific instrument used. The transitions for the analytes are based on published data, while the transition for the IS is predicted.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) | Declustering Potential (DP) |
| Prochlorperazine (PCZ) | 374.1 | 140.1 | Optimized | Optimized |
| Prochlorperazine Sulfoxide (PCZSO) | 390.1 | 140.1 | Optimized | Optimized |
| N-demethylprochlorperazine (NDPCZ) | 360.1 | 113.1 | Optimized | Optimized |
| 7-hydroxyprochlorperazine (PCZOH) | 390.1 | 263.1 | Optimized | Optimized |
| This compound (IS) | 398.2 | 271.1 | Optimized | Optimized |
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted below.
Caption: Workflow for plasma sample analysis.
Data and Performance Characteristics
The method performance characteristics are based on published validation data for a similar assay.[4][6]
Calibration Curve and Linearity
| Analyte | Calibration Range (µg/L) | Linearity (r²) | Lower Limit of Quantification (LLOQ) (ng/L) |
| PCZ | 0.01 - 40 | > 0.99 | 10 |
| NDPCZ | 0.01 - 40 | > 0.99 | 10 |
| PCZOH | 0.01 - 40 | > 0.99 | 10 |
| PCZSO | 0.05 - 80 | > 0.99 | 50 |
Precision and Accuracy
The precision (expressed as coefficient of variation, %CV) and accuracy (%Bias) should be within acceptable bioanalytical method validation limits (typically ±15%, and ±20% at the LLOQ).
| Assay Type | Precision (%CV) | Accuracy (%Bias) |
| Intra-assay | < 7.0% | Within 99-104% |
| Inter-assay | < 9.0% | Within 99-105% |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of prochlorperazine and its major metabolites in human plasma. The protocol, which employs protein precipitation for sample cleanup and a stable isotope-labeled internal standard (this compound), demonstrates excellent performance in terms of linearity, precision, and accuracy.[4] This makes it a valuable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and clinical studies of prochlorperazine.
References
- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 4. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for the Quantification of 7-Hydroxy Prochlorperazine using 7-Hydroxy Prochlorperazine-d8 as an Internal Standard
Application Note
Introduction
Prochlorperazine (B1679090), a phenothiazine (B1677639) derivative, is a widely used medication for the treatment of nausea, vomiting, and certain psychiatric disorders. Its metabolism is extensive, with one of the key metabolites being 7-Hydroxy Prochlorperazine. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a robust and sensitive bioanalytical method for the determination of 7-Hydroxy Prochlorperazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 7-Hydroxy Prochlorperazine-d8, to ensure high accuracy and precision.
Principle
The method involves the extraction of 7-Hydroxy Prochlorperazine and its deuterated internal standard from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a deuterated internal standard, which co-elutes with the analyte but is differentiated by its mass, corrects for variations in sample preparation and instrument response, leading to reliable quantification.
Experimental
Materials and Reagents
-
7-Hydroxy Prochlorperazine reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte and internal standard from the plasma matrix.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 20% B
-
1.0-3.0 min: 20% to 80% B
-
3.0-4.0 min: 80% B
-
4.1-6.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: Specific mass transitions for 7-Hydroxy Prochlorperazine and its d8-labeled internal standard are not publicly available in the searched literature. The following are hypothetical, yet plausible, transitions based on the structure of the molecule. These would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.
-
7-Hydroxy Prochlorperazine (Analyte): Precursor ion (Q1) > Product ion (Q3)
-
This compound (Internal Standard): Precursor ion (Q1) + 8 Da > Product ion (Q3) of the analyte or another suitable fragment.
-
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Method Validation
The method should be validated according to the US FDA guidelines on bioanalytical method validation.[1][2] Key validation parameters are summarized in the table below. The acceptance criteria are based on established guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor should be consistent |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration should be within ±15% of the nominal concentration |
Data Presentation
The following table presents data from a published LC-MS/MS method for the simultaneous determination of prochlorperazine and its metabolites, including 7-hydroxyprochlorperazine, in human plasma.[3] This data can serve as a reference for the expected performance of the method described above.
| Analyte | Linearity Range (µg/L) | LLOQ (ng/L) | Intra-assay Precision (%) | Inter-assay Precision (%) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |
| 7-Hydroxyprochlorperazine | 0.01 - 40 | 10 | ≤ 7.0 | ≤ 9.0 | 99 - 104 | 99 - 105 |
Experimental Workflow
Caption: Bioanalytical workflow for 7-Hydroxy Prochlorperazine.
Prochlorperazine Signaling Pathway
Prochlorperazine primarily exerts its therapeutic effects by acting as an antagonist at dopamine (B1211576) D2 receptors.[4][5][6] Blockade of these receptors in the chemoreceptor trigger zone of the brain leads to its antiemetic effects. In psychiatric disorders, its action on D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects.
Caption: Prochlorperazine's antagonism of the D2 receptor.
Conclusion
This application note provides a comprehensive framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of 7-Hydroxy Prochlorperazine in human plasma. The use of a deuterated internal standard ensures the reliability of the results, making this method suitable for clinical and research applications in pharmacokinetics and drug metabolism studies of prochlorperazine.
References
- 1. Prochlorperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Prochlorperazine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Prochlorperazine Metabolite Analysis
Introduction
Prochlorperazine (B1679090) (PCZ) is a first-generation antipsychotic and antiemetic agent.[1][2] It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes such as CYP2D6, CYP2C19, and CYP3A4/5.[1][3][4] The analysis of its major metabolites—including Prochlorperazine sulfoxide (B87167) (PCZSO), N-desmethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH)—is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[4][5] Effective sample preparation is a critical step to ensure accurate and reliable quantification of prochlorperazine and its metabolites in biological matrices by removing interfering substances. This document provides detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Metabolic Pathway of Prochlorperazine
Prochlorperazine is metabolized in the liver through several reactions, including oxidation, hydroxylation, demethylation, and sulfoxide formation, followed by conjugation with glucuronic acid.[1] The primary metabolites identified in plasma are prochlorperazine sulfoxide, N-desmethyl prochlorperazine, and 7-hydroxyprochlorperazine.[5][6]
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the plasma or serum sample to denature and precipitate proteins.
Experimental Protocol
Materials:
-
Plasma or serum sample
-
Acetonitrile (B52724) (ACN), HPLC grade[7]
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Sample vials
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to plasma).[7][8]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analytes.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[5]
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Experimental Protocol
Materials:
-
Plasma or serum sample
-
Dichloromethane (B109758), HPLC grade[9][10]
-
Internal Standard (e.g., Amitriptyline hydrochloride)[9]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Mobile phase for reconstitution
Procedure:
-
Pipette 500 µL of plasma sample into a glass test tube.
-
Add the internal standard solution.
-
Vortex the mixture for 5 minutes to facilitate the extraction of analytes into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for sample cleanup and concentration. It utilizes a solid sorbent to retain the analytes of interest from the liquid sample, which are then eluted with an appropriate solvent.
Experimental Protocol
Materials:
-
Plasma or serum sample
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Elution solvent (e.g., Acetonitrile)
-
SPE vacuum manifold[12]
-
Nitrogen evaporator
-
Mobile phase for reconstitution
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.[12]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes with 1 mL of acetonitrile into a collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scielo.br [scielo.br]
- 9. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Quantitative Analysis of 7-Hydroxy Prochlorperazine in Biological Matrices using UPLC-MS/MS
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A detailed application note is presented for the sensitive and selective quantification of 7-Hydroxy Prochlorperazine (B1679090), a primary metabolite of the antiemetic and antipsychotic drug Prochlorperazine, in biological matrices. This method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), providing a robust and reliable protocol for researchers, scientists, and drug development professionals.
Prochlorperazine is subject to extensive first-pass metabolism, with 7-Hydroxy Prochlorperazine being one of its major metabolites.[1][2] Accurate quantification of this metabolite is crucial for pharmacokinetic studies and understanding the overall disposition of Prochlorperazine in the body. The methodology outlined below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
This protocol is designed for the analysis of 7-Hydroxy Prochlorperazine in plasma or serum samples.
Sample Preparation
A protein precipitation method is recommended for the extraction of 7-Hydroxy Prochlorperazine from plasma samples.[1][2]
-
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
7-Hydroxy Prochlorperazine-d8 (Internal Standard)
-
Human Plasma (or other biological matrix)
-
-
Procedure:
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see section 2).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
-
UPLC Conditions
An Acquity UPLC BEH C18 column is suggested for the chromatographic separation.
-
Column: Waters Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 2.5 80 2.6 95 3.5 95 3.6 20 | 5.0 | 20 |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions:
The precursor ion for 7-Hydroxy Prochlorperazine is determined from its molecular weight of 389.94 g/mol . The protonated molecule [M+H]⁺ will have an m/z of approximately 390.9. The deuterated internal standard, this compound, will have a corresponding increase in mass. Fragmentation of phenothiazines typically occurs at the side chain.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 7-Hydroxy Prochlorperazine | 390.9 | Quantifier | 0.05 | Optimize | Optimize |
| 390.9 | Qualifier | 0.05 | Optimize | Optimize | |
| This compound (IS) | 398.9 | Optimize | 0.05 | Optimize | Optimize |
Note: The specific product ions and optimal cone voltage and collision energy values need to be determined empirically by infusing a standard solution of 7-Hydroxy Prochlorperazine and its deuterated internal standard into the mass spectrometer.
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on published data for similar analyses.[1][2]
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| 7-Hydroxy Prochlorperazine | 0.1 - 50 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 7-Hydroxy Prochlorperazine | Low QC | < 15 | < 15 | 85 - 115 |
| Mid QC | < 15 | < 15 | 85 - 115 | |
| High QC | < 15 | < 15 | 85 - 115 |
Table 3: Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| 7-Hydroxy Prochlorperazine | 0.1 |
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS quantification of 7-Hydroxy Prochlorperazine.
This detailed protocol provides a solid foundation for the accurate and precise quantification of 7-Hydroxy Prochlorperazine in biological samples. The use of a deuterated internal standard and the high selectivity of UPLC-MS/MS ensure reliable results for pharmacokinetic and other drug metabolism studies.
References
- 1. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 7-Hydroxy Prochlorperazine-d8
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 7-Hydroxy Prochlorperazine (B1679090) and its deuterated internal standard (IS), 7-Hydroxy Prochlorperazine-d8, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The described sample preparation, chromatographic separation, and mass spectrometric conditions are optimized for high recovery, accuracy, and precision, making it suitable for pharmacokinetic studies and other research applications in drug development.
Introduction
Prochlorperazine is a phenothiazine (B1677639) derivative widely used as an antiemetic and antipsychotic agent. It undergoes extensive metabolism in the body, with 7-hydroxy prochlorperazine being one of its major metabolites.[1][2] Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics and overall disposition of prochlorperazine. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the method.
This document outlines a robust LC-MS/MS method for the determination of 7-Hydroxy Prochlorperazine in plasma, providing researchers with the necessary parameters and procedures to implement this assay in their laboratories.
Experimental
Materials and Reagents
-
7-Hydroxy Prochlorperazine
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Human Plasma (K2-EDTA)
-
Deionized Water (18.2 MΩ·cm)
Sample Preparation
A protein precipitation method is employed for the extraction of 7-Hydroxy Prochlorperazine and this compound from human plasma. This technique is efficient in removing the majority of plasma proteins, which can interfere with the analysis.[3][4]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see Liquid Chromatography section).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
An isocratic liquid chromatography method is utilized for the separation of 7-Hydroxy Prochlorperazine and its internal standard.
| Parameter | Condition |
| LC System | A standard UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size) |
| Mobile Phase | 10mM Ammonium Acetate in Water : Acetonitrile : Methanol (27:68:5, v/v/v) with 0.1% Formic Acid[5] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 5 minutes |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions and Collision Energies:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| 7-Hydroxy Prochlorperazine | 390.1 | 142.1 | 35 |
| This compound | 398.2 | 150.1 | 35 |
Note: The provided MRM transitions are predicted based on the structure of the molecules. The d8-internal standard is assumed to have deuterium (B1214612) atoms on the piperazine (B1678402) ring methyl group and adjacent ethyl chain, leading to a fragment with an increased mass. Optimal collision energies should be determined empirically on the specific instrument being used.
Results and Discussion
This method provides a reliable and sensitive approach for the quantification of 7-Hydroxy Prochlorperazine in human plasma. A lower limit of quantification of 10 ng/L has been reported for 7-hydroxyprochlorperazine in human plasma using a similar LC-MS/MS method.[6] The use of a deuterated internal standard ensures high accuracy and precision by correcting for any variability during the analytical process.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of 7-Hydroxy Prochlorperazine.
Caption: Simplified metabolic pathway of Prochlorperazine to 7-Hydroxy Prochlorperazine.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive tool for the quantitative analysis of 7-Hydroxy Prochlorperazine in human plasma. The protocol is designed to be easily implemented in a research setting, offering high-quality data for pharmacokinetic and drug metabolism studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Separation of Prochlorperazine and Its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of prochlorperazine (B1679090) (PCZ) and its primary metabolites. The information compiled herein is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
Prochlorperazine is a phenothiazine (B1677639) derivative widely used for its antiemetic and antipsychotic properties. It undergoes extensive metabolism in the body, primarily through oxidation, hydroxylation, demethylation, and sulfoxide (B87167) formation. The major metabolites include prochlorperazine sulfoxide (PCZSO), N-desmethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH). Accurate and simultaneous quantification of prochlorperazine and its metabolites is crucial for understanding its pharmacological profile and ensuring therapeutic efficacy and safety.
Metabolic Pathway of Prochlorperazine
Prochlorperazine is metabolized in the liver by cytochrome P450 enzymes, with CYP2D6 and CYP2C19 playing significant roles. The primary metabolic transformations involve the formation of prochlorperazine sulfoxide, N-desmethylprochlorperazine, and 7-hydroxyprochlorperazine. Further oxidation can also lead to the formation of prochlorperazine sulfoxide 4'-N-oxide.
Metabolic pathway of prochlorperazine.
Quantitative Data Summary
The following tables summarize quantitative data from various chromatographic methods for the analysis of prochlorperazine and its metabolites.
Table 1: LC-MS/MS Method for Prochlorperazine and Metabolites in Human Plasma[1][2]
| Analyte | Linearity Range (µg/L) | Lower Limit of Quantification (LLOQ) (ng/L) | Intra-assay Precision (%) | Inter-assay Precision (%) | Accuracy (%) |
| Prochlorperazine (PCZ) | 0.01 - 40 | 10 | < 7.0 | < 9.0 | 99 - 105 |
| N-desmethylprochlorperazine (NDPCZ) | 0.01 - 40 | 10 | < 7.0 | < 9.0 | 99 - 105 |
| 7-hydroxyprochlorperazine (PCZOH) | 0.01 - 40 | 10 | < 7.0 | < 9.0 | 99 - 105 |
| Prochlorperazine Sulfoxide (PCZSO) | 0.05 - 80 | 50 | < 7.0 | < 9.0 | 99 - 104 |
Table 2: RP-HPLC Method for Prochlorperazine Maleate (B1232345) in Pharmaceutical Dosage Forms[3][4]
| Parameter | Value |
| Linearity Range (µg/mL) | 100 - 150 |
| Correlation Coefficient (R²) | 0.999 |
| Limit of Detection (LOD) (µg/mL) | 1.76 |
| Limit of Quantification (LOQ) (µg/mL) | 5.35 |
| Precision (%RSD) | < 2 |
| Recovery (%) | 99 - 101 |
Table 3: Stability-Indicating HPLC Method for Prochlorperazine[5][6]
| Parameter | Value |
| Linearity (r) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.025 |
| Recovery (%) | > 98.5 |
Experimental Protocols
Protocol 1: Simultaneous Determination of Prochlorperazine and its Metabolites in Human Plasma by LC-MS/MS[1][2]
This protocol describes an isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of prochlorperazine and its major metabolites in human plasma.
1. Sample Preparation:
-
Plasma specimens are deproteinized.
2. Chromatographic Conditions:
-
Column: Octadecylsilyl (C18), 3 µm particle size.
-
Mobile Phase: Isocratic elution. The specific mobile phase composition should be optimized.
-
Run Time: 10 minutes.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Workflow Diagram:
References
- 1. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. japtronline.com [japtronline.com]
- 4. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Navigating Matrix Effects in Bioanalysis: A Technical Guide to Using 7-Hydroxy Prochlorperazine-d8
Technical Support Center
This guide is intended for researchers, scientists, and drug development professionals utilizing 7-Hydroxy Prochlorperazine-d8 as an internal standard to mitigate matrix effects in the bioanalysis of prochlorperazine (B1679090) and its metabolites. Here, we provide troubleshooting advice and frequently asked questions to address common challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of prochlorperazine?
A1: In LC-MS/MS analysis, matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting, undetected components in the sample matrix. These effects can manifest as ion suppression or enhancement, leading to inaccurate quantification of the analyte. For prochlorperazine and its metabolites, complex biological matrices such as plasma or urine contain numerous endogenous compounds (e.g., phospholipids, salts, proteins) that can interfere with the ionization process in the mass spectrometer's ion source. This interference can compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: Why is a deuterated internal standard like this compound recommended for this analysis?
A2: A deuterated internal standard is considered the gold standard for quantitative LC-MS/MS bioanalysis. Since this compound is a stable isotope-labeled version of the analyte's metabolite, it is chemically and structurally very similar to both prochlorperazine and its non-deuterated 7-hydroxy metabolite. This similarity ensures that it co-elutes chromatographically and experiences nearly identical matrix effects as the analyte of interest. By adding a known concentration of this compound to all samples (calibrators, quality controls, and unknown samples), the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratio effectively normalizes variations in signal intensity caused by matrix effects, leading to more accurate and precise results.
Q3: Can this compound completely eliminate matrix effects?
A3: While highly effective, a deuterated internal standard may not completely eliminate all issues related to matrix effects. In some instances, differential matrix effects can occur, where the analyte and the deuterated standard are affected differently by the matrix components. This can be due to slight differences in their physicochemical properties leading to minor chromatographic separation. Therefore, thorough method development and validation are crucial to ensure the internal standard accurately tracks the analyte's behavior in the specific matrix being analyzed.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound to correct for matrix effects in the analysis of prochlorperazine.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Analyte/Internal Standard Peak Area Ratios | Inconsistent matrix effects between samples. | - Verify Internal Standard Performance: Ensure the peak area of this compound is consistent across all samples. Significant variation may indicate issues with sample preparation or instrument performance.- Optimize Sample Preparation: Enhance the sample cleanup procedure to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation. |
| Poor Peak Shape for Prochlorperazine and/or this compound (e.g., tailing, fronting) | Column contamination or degradation. | - Column Washing: Implement a robust column washing protocol between injections to remove strongly retained matrix components.- Column Replacement: If washing does not resolve the issue, the analytical column may need to be replaced. |
| Shift in Retention Time for Analyte and/or Internal Standard | Inconsistent mobile phase composition or column temperature fluctuations. | - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition.- Column Oven: Utilize a column oven to maintain a stable and consistent column temperature throughout the analytical run. |
| Low Recovery of Prochlorperazine | Suboptimal extraction procedure. | - Optimize Extraction Method: For LLE, experiment with different organic solvents and pH conditions. For SPE, evaluate various sorbent types and elution solvents to maximize the recovery of prochlorperazine. |
Experimental Protocols
While a specific validated method using this compound is not publicly available, a general experimental workflow can be outlined based on established methods for prochlorperazine analysis. Researchers should adapt and validate this protocol for their specific application.
Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters (Illustrative)
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Prochlorperazine: m/z 374.1 -> 113.17-Hydroxy Prochlorperazine: m/z 390.1 -> 113.1this compound: m/z 398.2 -> 121.1 |
Note: The MS/MS transitions are hypothetical and would need to be optimized.
Visualizing the Workflow
Caption: Workflow for prochlorperazine bioanalysis.
Logical Troubleshooting Flow
Caption: Troubleshooting inconsistent analytical results.
Troubleshooting Ion Suppression for 7-Hydroxy Prochlorperazine in LC-MS/MS Analysis
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate ion suppression when analyzing 7-Hydroxy Prochlorperazine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of 7-Hydroxy Prochlorperazine?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte, such as 7-Hydroxy Prochlorperazine, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] These interfering components compete with the analyte for ionization in the MS source, leading to a decreased response and potentially inaccurate quantification, reduced sensitivity, and poor reproducibility.[1][3][4]
Q2: What are the common sources of ion suppression in bioanalytical methods?
A2: Ion suppression can originate from various endogenous and exogenous sources:
-
Endogenous compounds: These are substances naturally present in the biological matrix, such as phospholipids (B1166683), salts, proteins, and peptides.[1][3][5]
-
Exogenous substances: These are contaminants introduced during sample collection, processing, or analysis. Examples include plasticizers from collection tubes, detergents, and mobile phase additives.[1][2]
-
High concentrations of the analyte itself: At high concentrations, the ionization response can become non-linear, leading to self-suppression.[6]
Q3: How can I determine if ion suppression is affecting my 7-Hydroxy Prochlorperazine analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[5][7] This involves infusing a constant flow of a 7-Hydroxy Prochlorperazine standard solution into the LC eluent after the analytical column while injecting a blank matrix sample. A dip in the baseline signal at the retention time of potential interferences indicates the presence of ion suppression.[5]
Troubleshooting Guide
Issue 1: Low signal intensity or complete signal loss for 7-Hydroxy Prochlorperazine.
This is a primary indicator of significant ion suppression. The following steps can help identify and resolve the issue.
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample cleanup is a major contributor to ion suppression.[8] Different sample preparation techniques offer varying degrees of matrix removal.
Table 1: Comparison of Sample Preparation Techniques for Mitigating Ion Suppression
| Sample Preparation Technique | Principle | Effectiveness in Removing Interferences | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol), and the supernatant is analyzed.[3][5] | Non-selective; removes proteins but leaves behind many other matrix components like phospholipids and salts.[1][5] | High |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases, separating it from matrix components.[3] | More selective than PPT; effectively removes salts and some phospholipids.[1] | Moderate |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted, while interferences are washed away.[3] | Highly selective; provides the cleanest extracts by removing a wide range of interfering compounds.[1][3] | Low |
Recommendation: If you are using protein precipitation and experiencing significant ion suppression, consider switching to liquid-liquid extraction or, for the cleanest extracts, solid-phase extraction.[1][3]
Step 2: Optimize Chromatographic Conditions
The goal is to chromatographically separate 7-Hydroxy Prochlorperazine from co-eluting matrix components.[2][3]
-
Modify the Gradient: A shallower gradient can improve the resolution between the analyte and interfering peaks.[6]
-
Change the Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) phase, to alter the elution profile of interfering compounds.[6]
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can change the retention times of both 7-Hydroxy Prochlorperazine and interfering compounds, potentially improving their separation.[6]
Step 3: Use an Internal Standard
Employing a stable isotope-labeled internal standard (SIL-IS), such as 7-Hydroxy Prochlorperazine-d8, is a highly effective way to compensate for ion suppression.[3][9] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized.[3]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression Zones
-
Prepare a standard solution of 7-Hydroxy Prochlorperazine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Set up your LC-MS/MS system as you would for your analysis, but do not inject a sample yet.
-
Using a syringe pump and a T-connector, infuse the 7-Hydroxy Prochlorperazine standard solution into the mobile phase flow path between the analytical column and the mass spectrometer ion source.
-
Once a stable baseline signal for 7-Hydroxy Prochlorperazine is observed, inject a blank matrix sample (e.g., extracted plasma from a subject not dosed with prochlorperazine).
-
Monitor the baseline of the 7-Hydroxy Prochlorperazine signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Visual Guides
Caption: A flowchart for troubleshooting ion suppression.
Caption: Experimental setup for post-column infusion.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing LC Gradient for Prochlorperazine Metabolite Separation
Welcome to the technical support center for the chromatographic separation of Prochlorperazine (B1679090) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography (LC) methods.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Prochlorperazine that I should be trying to separate?
A1: The primary metabolites of Prochlorperazine that are often targeted for separation and analysis include Prochlorperazine Sulfoxide (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH).[1][2] Additionally, under certain conditions, other degradation products or impurities may be present.
Q2: What type of HPLC column is recommended for Prochlorperazine and its metabolite separation?
A2: Reversed-phase C18 columns are commonly and successfully used for the separation of Prochlorperazine and its metabolites.[3][4] For instance, an Agilent Zorbax SB-C18 column (150mm x 4.6mm, 5µm) has been utilized effectively.[3] Another option is the Agilent Zorbax Bonus-RP column (250 x 4.6 mm, 5 µm).[4] For Ultra-Performance Liquid Chromatography (UPLC), an Acquity BDH300 C4 column (100 x 2.1 mm, 1.7µ) has also been reported.[1]
Q3: Is a gradient or isocratic LC method better for separating Prochlorperazine and its metabolites?
A3: Both gradient and isocratic methods have been developed.[2][3] A gradient elution is generally more suitable for complex samples containing a range of analytes with different hydrophobicities, such as a parent drug and its various metabolites, as it can provide better peak capacity and shorter analysis times.[3] However, a well-optimized isocratic method can also achieve successful separation, particularly if the number of target analytes is limited and their retention behaviors are similar.[2]
Q4: What are common mobile phase compositions for separating Prochlorperazine and its metabolites?
A4: Typical mobile phases for reversed-phase separation of Prochlorperazine consist of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol (B129727). Acidic modifiers are often added to improve peak shape. Common mobile phase combinations include:
-
Solvent A: 0.2% Trifluoroacetic acid (TFA) in water (v/v) and Solvent B: 0.2% TFA in acetonitrile (v/v).[3]
-
Solvent A: 3.85g ammonium (B1175870) acetate (B1210297) in 1000 ml of water with 0.5 ml TFA and 1 ml triethylamine, and Solvent B: 0.5 ml TFA in 1000 ml acetonitrile.[1]
-
A mixture of 0.1% formic acid and acetonitrile (70:30 v/v).[4]
Q5: Why is the pH of the mobile phase important for Prochlorperazine analysis?
A5: The pH of the mobile phase is critical for achieving good peak shape and reproducible retention times for ionizable compounds like Prochlorperazine. The pKa of protonated Prochlorperazine is 8.1.[3] To ensure robust method performance, it is advisable to maintain the mobile phase pH at least 1.5 to 2 units away from the pKa of the analyte.[3] Operating in the acidic pH range (e.g., pH 2-4) is common for C18 columns and helps to ensure consistent ionization of the analyte.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column packing. | Increase the concentration of the acidic modifier (e.g., TFA) in the mobile phase. An increase to 0.2% TFA has been shown to significantly improve the peak shape of Prochlorperazine.[3] Consider using a column with end-capping or a different stationary phase chemistry. |
| Mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of Prochlorperazine (pKa ≈ 8.1).[3] | |
| Poor Resolution Between Metabolites | Inadequate separation power of the current gradient. | Optimize the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.[5] |
| Incorrect organic solvent or mobile phase modifier. | Experiment with different organic solvents (e.g., methanol instead of acetonitrile) or different acidic modifiers (e.g., formic acid instead of TFA) to alter selectivity. | |
| Column temperature is not optimal. | Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, while decreasing it can enhance selectivity. A temperature of 40°C has been used successfully.[3] | |
| Shifting Retention Times | Inadequate column equilibration between injections. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A post-separation equilibration time of at least 3 minutes is recommended.[3] |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phases daily and ensure accurate measurement of all components. | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature.[3] | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal detection wavelength. | Prochlorperazine has a UV absorbance maximum around 254 nm.[3] Ensure the detector is set to an appropriate wavelength for all analytes of interest. |
| Sample is not sufficiently concentrated. | Optimize sample preparation to increase the concentration of the analytes. | |
| Inefficient ionization in mass spectrometry. | Optimize the mobile phase composition to enhance ionization. For example, formic acid is often preferred over TFA for LC-MS applications as TFA can cause ion suppression. |
Experimental Protocols
Example 1: Gradient HPLC Method for Prochlorperazine and Impurities
This method was developed for the separation of Prochlorperazine from its impurities and degradation products.[3]
-
Column: Agilent Zorbax SB-C18 (150mm x 4.6mm i.d., 5µm)[3]
-
Mobile Phase:
-
Flow Rate: 0.8 mL/min[3]
-
Gradient Program:
-
T(min) / %B: T0/22, T20/42, T29/90, T32/90[3]
-
-
Post-run Equilibration: 3 minutes[3]
-
Column Temperature: 40°C[3]
-
Detection: UV at 254 nm[3]
-
Injection Volume: 10 µL[3]
Example 2: UPLC Method for Prochlorperazine Edisylate
This UPLC method was developed for the assay determination of Prochlorperazine edisylate.[1]
-
Column: Acquity BDH300 C4 (100 x 2.1 mm, 1.7µ)[1]
-
Mobile Phase:
-
Gradient Program: A gradient program is utilized.[1]
-
Column Temperature: 30°C[1]
-
Detection: UV at 254 nm[1]
Quantitative Data Summary
Table 1: Chromatographic Conditions for Prochlorperazine Analysis
| Parameter | Method 1 (HPLC)[3] | Method 2 (UPLC)[1] | Method 3 (RP-HPLC)[4] |
| Column | Agilent Zorbax SB-C18 (150mm x 4.6mm, 5µm) | Acquity BDH300 C4 (100 x 2.1 mm, 1.7µ) | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.2% TFA in Water | 3.85g Ammonium Acetate + 0.5ml TFA + 1ml Triethylamine in 1000ml Water | 0.1% Formic Acid |
| Mobile Phase B | 0.2% TFA in Acetonitrile | 0.5ml TFA in 1000ml Acetonitrile | Acetonitrile |
| Flow Rate | 0.8 mL/min | Not Specified | Not Specified |
| Column Temperature | 40°C | 30°C | Not Specified |
| Detection Wavelength | 254 nm | 254 nm | 258 nm |
Visualizations
Caption: Troubleshooting workflow for LC gradient optimization.
Caption: Logical steps for refining an LC gradient.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. japtronline.com [japtronline.com]
- 5. bitesizebio.com [bitesizebio.com]
Technical Support Center: Isotopic Cross-Contribution with Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic cross-contribution when using deuterated internal standards in mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution?
Isotopic cross-contribution, also known as isotopic overlap or cross-talk, occurs when the isotopic distribution of an analyte overlaps with the mass signal of its corresponding stable isotope-labeled internal standard (SIL-IS), or vice-versa.[1][2] This can lead to inaccuracies in quantitative analysis. Primarily, this issue arises from two sources:
-
Natural Isotopic Abundance: All elements have naturally occurring heavier isotopes. For an analyte, especially a larger molecule or one containing elements like chlorine or bromine, the M+1, M+2, etc., isotopic peaks can extend into the mass-to-charge ratio (m/z) of the deuterated internal standard.[1][3]
-
Isotopic Impurities in the Standard: Deuterated standards are never 100% pure and may contain a small percentage of the unlabeled analyte (d0) or molecules with fewer deuterium (B1214612) atoms than specified.[4]
Q2: What are the consequences of uncorrected isotopic cross-contribution?
The primary consequence of isotopic cross-contribution is a loss of accuracy in quantification. Specific issues include:
-
Non-linear Calibration Curves: At high analyte concentrations, the contribution of the analyte's isotopic tail to the internal standard's signal can become significant, leading to a non-linear or curved calibration plot.[2][3][5]
-
Overestimation of Analyte Concentration: If the deuterated standard contains the unlabeled analyte as an impurity, it can artificially inflate the analyte's signal, causing an overestimation of its concentration. This is particularly problematic at the lower limit of quantification (LLOQ).
-
Inaccurate Quantification: The overall accuracy of the assay is compromised, which can have significant implications in regulated bioanalysis and clinical studies.
Q3: What are the recommended purity levels for deuterated internal standards?
To minimize issues related to isotopic cross-contribution, it is recommended to use deuterated standards with high chemical and isotopic purity. General guidelines are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%[6]
Always refer to the certificate of analysis (CoA) provided by the supplier to confirm the purity of your standard.
Q4: How can I minimize isotopic cross-contribution during method development?
Several strategies can be employed to minimize isotopic cross-contribution:
-
Sufficient Mass Shift: Use a deuterated standard with a sufficient number of deuterium atoms (typically a mass shift of +3 Da or more) to move its signal away from the natural isotopic cluster of the analyte.[7]
-
Stable Deuterium Labeling: Ensure that the deuterium atoms are located on stable positions within the molecule to prevent H/D exchange with the solvent or during analysis. Avoid labeling on heteroatoms like -OH, -NH, or -SH groups.[6][8]
-
Monitor a Less Abundant Isotope: In some cases, monitoring a less abundant but isotopically "cleaner" fragment ion of the internal standard can mitigate interference from the analyte.[3][9]
Troubleshooting Guide
Issue 1: My calibration curve is non-linear, especially at higher concentrations.
-
Possible Cause: Significant isotopic cross-contribution from the analyte to the internal standard.
-
Troubleshooting Steps:
-
Assess the Contribution: Perform an experiment to quantify the extent of the cross-contribution (see Experimental Protocol 1).
-
Increase Internal Standard Concentration: A higher concentration of the internal standard can diminish the relative contribution from the analyte's isotopic tail.[3]
-
Apply a Non-Linear Calibration Model: If the non-linearity is predictable and reproducible, using a quadratic or other non-linear regression model for the calibration curve may be appropriate.[2][5] However, this should be justified and validated.
-
Mathematical Correction: Apply a mathematical correction to the measured peak areas to account for the isotopic overlap (see Experimental Protocol 2).
-
Issue 2: My quantitative results are inconsistent and inaccurate.
-
Possible Cause: Lack of co-elution between the analyte and the deuterated standard, leading to differential matrix effects.
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4][7]
-
Adjust Chromatography: If there is a slight separation, consider modifying the chromatographic method (e.g., gradient, column chemistry) to achieve better co-elution.
-
Evaluate Matrix Effects: Conduct experiments to assess if the analyte and internal standard are experiencing different levels of ion suppression or enhancement.[4]
-
Issue 3: I suspect my deuterated internal standard is impure.
-
Possible Cause: The standard may contain significant amounts of the unlabeled analyte or other impurities.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Check the stated chemical and isotopic purity.
-
Perform a Purity Check: If possible, analyze the standard by high-resolution mass spectrometry (HRMS) to confirm its isotopic distribution.
-
Contact the Supplier: If you have concerns about the purity, contact the supplier for more information or a different batch.
-
Quantitative Data Summary
The following tables illustrate the impact of isotopic cross-contribution on assay performance.
Table 1: Effect of Analyte Concentration on Measured Internal Standard Signal and Accuracy
| Analyte Concentration (ng/mL) | Theoretical IS Signal (cps) | Analyte's Contribution to IS Signal (cps) | Measured IS Signal (cps) | % Bias in Quantification |
| 1 | 100,000 | 100 | 100,100 | +0.1% |
| 10 | 100,000 | 1,000 | 101,000 | +1.0% |
| 100 | 100,000 | 10,000 | 110,000 | +10.0% |
| 1000 | 100,000 | 100,000 | 200,000 | +100.0% |
This table demonstrates how increasing analyte concentrations can lead to a significant overestimation of the internal standard's signal, resulting in a positive bias in the calculated analyte concentration.
Table 2: Impact of Internal Standard Concentration on Mitigating Cross-Contribution Bias
| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte's Contribution to IS Signal (%) | % Bias in Quantification |
| 500 | 50 | 20% | +20.0% |
| 500 | 250 | 4% | +4.0% |
| 500 | 500 | 2% | +2.0% |
This table illustrates that increasing the concentration of the internal standard can effectively reduce the relative contribution from the analyte's isotopic tail, thereby minimizing the quantitative bias.[3]
Experimental Protocols
Protocol 1: Quantifying Isotopic Cross-Contribution
Objective: To determine the percentage of the analyte's signal that contributes to the internal standard's signal and vice-versa.
Methodology:
-
Prepare two sets of solutions:
-
Analyte-only solution: A high-concentration solution of the unlabeled analyte in a suitable solvent.
-
Internal Standard-only solution: A solution of the deuterated internal standard at the concentration used in the assay.
-
-
LC-MS/MS Analysis:
-
Inject the Analyte-only solution and monitor the MRM transitions for both the analyte and the internal standard. The signal detected in the internal standard's MRM channel represents the cross-contribution from the analyte (Contribution A→IS).
-
Inject the Internal Standard-only solution and monitor the MRM transitions for both the analyte and the internal standard. The signal detected in the analyte's MRM channel represents the cross-contribution from the internal standard (Contribution IS→A), which is often due to isotopic impurities.
-
-
Calculation:
-
% Contribution A→IS = (Peak Area in IS channel from Analyte-only injection / Peak Area in Analyte channel from Analyte-only injection) * 100
-
% Contribution IS→A = (Peak Area in Analyte channel from IS-only injection / Peak Area in IS channel from IS-only injection) * 100
-
Protocol 2: Mathematical Correction of Isotopic Cross-Contribution
Objective: To apply a mathematical correction to the measured peak areas to obtain the true analyte and internal standard signals.
Methodology:
-
Determine Correction Factors: Using the percentages calculated in Protocol 1, establish the correction factors (CF).
-
CFA→IS = % Contribution A→IS / 100
-
CFIS→A = % Contribution IS→A / 100
-
-
Apply Correction Equations: Use the following system of linear equations to calculate the corrected peak areas for each sample:
-
Measured AreaAnalyte = True AreaAnalyte + (True AreaIS * CFIS→A)
-
Measured AreaIS = True AreaIS + (True AreaAnalyte * CFA→IS)
These equations can be solved for the "True Area" of the analyte and internal standard.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Hydroxy Prochlorperazine-d8 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for the analysis of 7-Hydroxy Prochlorperazine-d8 by mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal intensity of this deuterated internal standard in their analytical methods.
Troubleshooting Guide: Low Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving issues related to poor signal intensity of this compound.
Question: Why is the signal intensity of my this compound internal standard (IS) low or inconsistent?
Answer: Low or variable signal intensity of a deuterated internal standard can stem from several factors, ranging from sample preparation to instrument settings. A logical approach to troubleshooting is essential to identify and resolve the root cause. Below is a step-by-step guide to address this issue.
Step 1: Verify Internal Standard Integrity and Preparation
Issue: The problem may originate from the internal standard solution itself.
Troubleshooting Steps:
-
Confirm Concentration: Double-check the calculations and dilutions used to prepare the this compound working solution. An error in preparation can lead to a lower than expected concentration being added to the samples.
-
Assess Stability: While deuterated standards are generally stable, degradation can occur under improper storage conditions (e.g., exposure to light or elevated temperatures). Prepare a fresh stock solution from the original standard material and compare its performance to the existing working solution.
-
Check for Contamination: Ensure that the solvent used for preparing the IS solution is free of contaminants that could suppress its ionization.
Step 2: Evaluate Sample Preparation and Matrix Effects
Issue: The sample matrix can significantly impact the ionization of the internal standard, a phenomenon known as matrix effects.[1]
Troubleshooting Steps:
-
Investigate Matrix Effects: Matrix components co-eluting with this compound can suppress its ionization in the MS source.[1] To assess this, perform a post-column infusion experiment.
-
Optimize Sample Cleanup: If significant matrix effects are observed, a more rigorous sample preparation method may be necessary. Consider switching from a simple protein precipitation to a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to remove interfering matrix components.
-
Evaluate Extraction Recovery: Inconsistent extraction recovery of the internal standard can lead to variable signal intensity. Perform experiments to determine the recovery of this compound from the sample matrix using your current extraction protocol.
Step 3: Scrutinize Chromatographic Conditions
Issue: Poor chromatography can lead to low signal intensity due to peak broadening or co-elution with interfering compounds.
Troubleshooting Steps:
-
Assess Peak Shape: Examine the chromatographic peak for this compound. Tailing or fronting can indicate issues with the analytical column, mobile phase, or injection solvent.[1]
-
Ensure Co-elution with Analyte: Ideally, the deuterated internal standard should co-elute with the non-deuterated analyte (7-Hydroxy Prochlorperazine) to experience the same matrix effects. A slight chromatographic shift can sometimes occur due to the isotope effect. If the separation is significant, it can lead to differential matrix effects.[1]
-
Optimize Mobile Phase: The composition of the mobile phase, including pH and organic modifiers, can influence the ionization efficiency of the analyte. Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance the signal.
Step 4: Optimize Mass Spectrometer Parameters
Issue: Suboptimal mass spectrometer settings are a common cause of poor signal intensity.
Troubleshooting Steps:
-
Source Conditions: Optimize the ion source parameters, including gas flows (nebulizer, heater, and curtain gas), temperature, and ion spray voltage. A dirty ion source can also lead to a gradual decrease in signal.[2] Regular cleaning is recommended.
-
Compound-Dependent Parameters: Infuse a solution of this compound directly into the mass spectrometer to optimize the declustering potential (DP), collision energy (CE), and cell exit potential (CXP).
-
MRM Transition Selection: Ensure that you are monitoring the most intense and specific multiple reaction monitoring (MRM) transitions for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: The exact precursor and product ions should be determined experimentally by infusing a standard solution of this compound into the mass spectrometer. However, based on the structure of prochlorperazine (B1679090) and its known metabolites, the following can be predicted:
-
Prochlorperazine: The protonated molecule [M+H]+ has a monoisotopic mass of approximately 374.14 g/mol .
-
7-Hydroxy Prochlorperazine: The addition of a hydroxyl group increases the mass by approximately 16 g/mol , resulting in a protonated molecule [M+H]+ with a mass of around 390.14 g/mol .
-
This compound: The addition of eight deuterium (B1214612) atoms will increase the mass by approximately 8 g/mol . Therefore, the expected precursor ion [M+H]+ for this compound would be around m/z 398.19.
The fragmentation of the piperazine (B1678402) ring is a common pathway for phenothiazines. A likely product ion would result from the cleavage of the propyl side chain attached to the phenothiazine (B1677639) ring system. For prochlorperazine, a common fragment is observed at m/z 113, corresponding to the piperazine ring fragment. A similar fragmentation would be expected for this compound. Therefore, a primary MRM transition to monitor would be in the range of m/z 398.2 -> 113.1 . Other product ions may also be present and should be investigated during method development.
Q2: Can the position of the deuterium labels affect the signal intensity?
A2: Yes, the position of the deuterium labels can potentially influence the fragmentation pattern and, consequently, the signal intensity of the chosen product ion. If the deuterium labels are on a part of the molecule that is lost during fragmentation, the resulting product ion will not contain the labels, and this transition cannot be used to differentiate the internal standard from the analyte. Ideally, the labels should be on a stable part of the molecule that is retained in the monitored fragment ion.
Q3: What are some common sample preparation techniques for prochlorperazine and its metabolites in plasma?
A3: Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma to precipitate proteins. While quick, it may not provide the cleanest extracts, potentially leading to more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and can significantly reduce matrix effects, often leading to improved signal intensity and method robustness.
Q4: What is the metabolic pathway for the formation of 7-Hydroxy Prochlorperazine?
A4: Prochlorperazine undergoes extensive metabolism in the liver. The formation of 7-Hydroxy Prochlorperazine is a hydroxylation reaction primarily catalyzed by the cytochrome P450 enzyme, CYP2D6.[3]
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Prochlorperazine and Metabolites
The following are starting parameters that should be optimized for your specific instrument and application. A study by Tashiro et al. (2012) provides a validated method for the simultaneous determination of prochlorperazine and its metabolites.[4]
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ion Source | Electrospray Ionization (ESI) in positive mode |
| Source Temp. | 400 - 550 °C |
| IonSpray Voltage | 4500 - 5500 V |
| MRM Transitions | To be optimized. See FAQ 1 for predicted values. |
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Metabolic pathway of Prochlorperazine.
References
Technical Support Center: Deuterated Internal Standards in Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a deuterated internal standard (IS)?
Deuterated internal standards are considered the gold standard in quantitative bioanalysis for several reasons[1]:
-
Similar Physicochemical Properties: Being chemically almost identical to the analyte, the deuterated standard exhibits the same extraction recovery and ionization response, correcting for variations in sample preparation and analysis[1].
-
Co-elution with Analyte: Ideally, the deuterated standard has the same chromatographic retention time as the analyte. This co-elution ensures both compounds experience the same matrix effects simultaneously, providing accurate correction[1][2][3].
-
Increased Robustness: Methods using deuterated standards are generally more robust, leading to higher throughput and lower rejection rates for analytical runs[1].
Q2: What is isotopic exchange and why is it a concern?
Isotopic exchange, or "back-exchange," is the unintended swapping of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the sample matrix, solvents, or mobile phase[4]. This is a significant issue because it compromises the accuracy of quantification by:
-
Underestimating the Internal Standard: The signal for the deuterated IS decreases as it loses deuterium, leading to an artificially high analyte-to-IS ratio[4].
-
Overestimating the Analyte: The back-exchanged IS now has the same mass as the native analyte, contributing to its signal and causing an overestimation of its concentration[4].
Q3: Why is my deuterated internal standard eluting at a different time than my analyte?
This phenomenon is known as the chromatographic isotope effect or deuterium isotope effect[5]. While chemically similar, the substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in physicochemical properties[5][6]. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts because the C-D bond is slightly shorter and less polarizable, leading to weaker van der Waals interactions with the stationary phase[5][7].
Q4: What is "metabolic switching" and how does it relate to deuterated standards?
Metabolic switching can occur when deuterium is substituted for hydrogen at a site of metabolic transformation in a drug molecule. Since the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, enzymatic cleavage of the C-D bond can be slower. This can cause the metabolism of the drug to shift to an alternative pathway that does not involve breaking the C-D bond, leading to the formation of different metabolites[8].
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard Response or Non-Linear Calibration Curve
This is often a primary indicator of isotopic exchange. Use the following workflow to diagnose and resolve the issue.
Experimental Protocol: Assessing Deuterated IS Stability
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions[9].
-
Objective: To evaluate the stability of the deuterated internal standard by incubating it in the sample matrix and relevant solvents over a time course.
-
Materials:
-
Deuterated internal standard (IS) stock solution.
-
Blank biological matrix (e.g., plasma, urine).
-
Sample preparation and reconstitution solvents.
-
LC-MS/MS system.
-
-
Methodology:
-
Prepare Sample Sets:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix. Immediately process these samples using your standard sample preparation protocol.
-
Incubated Samples: Spike the same IS concentration into the blank matrix and into the reconstitution solvent in separate vials. Incubate these samples at relevant temperatures (e.g., room temperature, 37°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
-
Sample Processing: After incubation, process the samples using your established extraction method.
-
LC-MS Analysis: Analyze all samples, monitoring the mass transitions for both the deuterated IS and the unlabeled analyte.
-
-
Data Analysis & Interpretation:
-
Compare the peak area of the unlabeled analyte in the incubated samples to the T=0 sample.
-
A significant increase in the unlabeled analyte signal in the incubated samples indicates that back-exchange is occurring.
-
Quantitative Data Summary: Factors Influencing Isotopic Exchange
The following table summarizes key factors that promote the back-exchange of deuterium for hydrogen.
| Factor | Influence on Exchange Rate | Mitigation Strategy |
| pH | Catalyzed by both acids and bases. The minimum exchange rate often occurs around pH 2.5-3[10]. | Adjust mobile phase and sample diluent pH to the range of minimum exchange[11]. |
| Temperature | Higher temperatures increase the rate of exchange[4][10]. | Keep samples, standards, and autosampler cooled. Store stock solutions at -20°C or -80°C[10][11]. |
| Solvent | Protic solvents (e.g., water, methanol) are sources of hydrogen and can drive the exchange[4][10]. | Store standards in aprotic solvents (e.g., acetonitrile) when possible[10]. |
| Label Position | Deuterium on heteroatoms (O, N, S) or carbons adjacent to carbonyls are more labile[11]. | Select an IS with deuterium labels on stable positions like aromatic or aliphatic carbons[12]. |
| Matrix | Biological matrices contain water and enzymes that can facilitate exchange[4]. | Minimize the time the IS is in the biological matrix before extraction. |
One study observed a 28% increase in the non-labeled compound after incubating the deuterated compound in plasma for one hour[6][13].
Issue 2: Analyte and Deuterated IS Have Different Retention Times
A shift in retention time between the analyte and the deuterated IS can compromise quantification if they elute in different regions of ion suppression or enhancement[12].
Quantitative Data Summary: Observed Retention Time Differences
The magnitude of the retention time shift (ΔtR) depends on factors like the number of deuterium atoms and the chromatography conditions. Typically, in RPLC, the deuterated compound elutes slightly before the non-deuterated analog[5].
| Compound | Deuteration | Chromatography | ΔtR (Analyte tR - IS tR) | Reference |
| Olanzapine | d3 | RPLC | Positive (IS elutes earlier) | [5] |
| Des-methyl Olanzapine | d8 | Normal-Phase | Larger shift than d3 | [14] |
| Various Compounds | Multiple | RPLC | Generally positive | [7] |
Note: This table is illustrative. The actual ΔtR is highly method-dependent.
Experimental Protocol: Characterizing Retention Time Shift
-
Objective: To accurately measure the retention time difference between an analyte and its deuterated IS.
-
Materials:
-
Analyte and deuterated IS stock solutions.
-
LC-MS grade solvents and column (e.g., C18).
-
-
Methodology:
-
Prepare a mixed working solution containing both the analyte and the IS at a known concentration (e.g., 1 µg/mL)[5].
-
Inject the mixed solution onto the LC-MS/MS system.
-
Acquire data by monitoring the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the IS.
-
-
Data Analysis:
-
Extract the chromatograms for both compounds.
-
Determine the retention time at the apex of each peak[5].
-
Calculate the difference (ΔtR).
-
Evaluate if this difference places the IS in a different region of matrix effects by analyzing post-extraction spiked matrix samples. It has been reported that matrix effects experienced by an analyte and its SIL internal standard can differ by 26% or more[6][13].
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 8. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. academic.oup.com [academic.oup.com]
dealing with in-source fragmentation of 7-Hydroxy Prochlorperazine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation of 7-Hydroxy Prochlorperazine-d8 during mass spectrometry analysis.
Troubleshooting In-Source Fragmentation
In-source fragmentation (ISF) is a common challenge in mass spectrometry where the analyte ion fragments in the ion source before entering the mass analyzer. This can lead to a diminished signal for the precursor ion and complicate accurate quantification. This guide provides a systematic approach to diagnose and mitigate ISF for this compound.
Is the observed fragmentation truly in-source?
The first step is to confirm that the observed fragmentation is occurring in the ion source and not in the collision cell as part of the intended MS/MS fragmentation.
Troubleshooting Workflow
Caption: A logical workflow for identifying and resolving in-source fragmentation issues.
Detailed Troubleshooting Steps in a Q&A Format:
Question 1: My signal for the this compound precursor ion is very low, and I see other prominent ions at lower m/z values. What should I do first?
Answer: First, you need to confirm if you are observing in-source fragmentation. A simple way to do this is to perform a series of injections while gradually decreasing the cone voltage (also known as declustering potential or fragmentor voltage) of your mass spectrometer. If the intensity of your precursor ion ([M+H]+ for this compound) increases while the intensity of the suspected fragment ions decreases, this is a strong indication of in-source fragmentation.
Question 2: I have confirmed in-source fragmentation. How do I minimize it?
Answer: You can minimize in-source fragmentation by optimizing several key instrument parameters:
-
Cone/Declustering Potential: This is the most critical parameter. As determined in the first step, a lower cone voltage will reduce the energy of the ions as they enter the mass spectrometer, thereby minimizing fragmentation.
-
Source Temperature: High source temperatures can contribute to the thermal degradation of the analyte. Try reducing the source temperature in increments of 10-20°C to see if the precursor ion signal improves.
-
Mobile Phase Composition: The composition of your mobile phase can affect ionization efficiency and ion stability. Ensure your mobile phase is adequately buffered if pH is critical for the stability of your analyte. Sometimes, the addition of a small amount of a modifier like formic acid (for positive ionization) can help in forming a more stable protonated molecule.
Question 3: What are the expected fragment ions for this compound?
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (this compound) showing more in-source fragmentation than the non-deuterated analyte?
A1: While not always the case, sometimes deuterated standards can exhibit slightly different fragmentation behavior. This can be due to the kinetic isotope effect, which can influence the rate of bond cleavage. However, the primary reasons for in-source fragmentation (high cone voltage, high source temperature) will affect both the deuterated and non-deuterated compounds. It is crucial to optimize the MS parameters to find a sweet spot that provides good signal for both without excessive fragmentation.
Q2: Can in-source fragmentation be used for quantification?
A2: In some cases, a stable and reproducible fragment ion can be used for quantification, especially if the precursor ion signal is consistently low. However, this approach should be used with caution and requires thorough validation to ensure that the fragmentation is consistent across the entire concentration range and is not affected by matrix effects. Generally, using the precursor ion for quantification is preferred as it is more specific.
Q3: My attempts to reduce in-source fragmentation have significantly decreased my overall signal intensity. What should I do?
A3: This is a common trade-off. Overly gentle source conditions can lead to poor ionization efficiency. The goal is to find an optimal balance. If reducing the cone voltage and temperature leads to an unacceptable loss in signal, you may need to re-optimize other parameters like the mobile phase composition or the gas flow rates (nebulizing and drying gas) to enhance the ionization process. A systematic optimization of all source parameters is recommended.
Q4: Could the in-source fragmentation be due to contamination in my LC-MS system?
A4: Yes, a contaminated ion source can sometimes lead to unstable ionization and increased fragmentation. If you have tried optimizing all other parameters without success, it is advisable to clean the ion source according to the manufacturer's recommendations.
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Source Parameters to Minimize In-Source Fragmentation
Objective: To systematically optimize the cone voltage and source temperature to maximize the precursor ion signal of this compound while minimizing in-source fragmentation.
Methodology:
-
Prepare a Standard Solution: Prepare a solution of this compound in your mobile phase at a concentration that provides a stable and reasonably intense signal.
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set Initial Parameters: Start with your current LC-MS method parameters.
-
Vary Cone Voltage:
-
Begin with a relatively high cone voltage where significant fragmentation is observed.
-
Gradually decrease the cone voltage in discrete steps (e.g., 5-10 V increments).
-
At each step, record the intensities of the precursor ion and the major fragment ions.
-
-
Vary Source Temperature:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Begin with your current source temperature.
-
Gradually decrease the source temperature in 10-20°C increments.
-
At each step, record the intensity of the precursor ion.
-
-
Data Analysis: Plot the intensity of the precursor and fragment ions against the cone voltage. Select the cone voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity. Similarly, determine the optimal source temperature that gives the best precursor signal.
Data Presentation:
| Cone Voltage (V) | Precursor Ion Intensity (cps) | Fragment Ion X Intensity (cps) | Fragment Ion Y Intensity (cps) |
| 100 | 5,000 | 50,000 | 30,000 |
| 90 | 15,000 | 40,000 | 25,000 |
| 80 | 30,000 | 30,000 | 20,000 |
| 70 | 50,000 | 20,000 | 15,000 |
| 60 | 80,000 | 10,000 | 5,000 |
| 50 | 100,000 | <5,000 | <2,000 |
| 40 | 95,000 | <2,000 | <1,000 |
| 30 | 80,000 | <1,000 | <500 |
| Source Temperature (°C) | Precursor Ion Intensity (cps) |
| 350 | 85,000 |
| 330 | 95,000 |
| 310 | 100,000 |
| 290 | 98,000 |
| 270 | 90,000 |
Note: The above data is hypothetical and for illustrative purposes only. The optimal values will be instrument and compound-specific.
resolving co-eluting interferences with 7-Hydroxy Prochlorperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences during the analysis of 7-Hydroxy Prochlorperazine (B1679090).
Troubleshooting Guide: Resolving Co-eluting Interferences
This guide addresses common issues encountered during the chromatographic analysis of 7-Hydroxy Prochlorperazine, particularly focusing on co-elution problems.
Question 1: I am observing a peak that co-elutes with my 7-Hydroxy Prochlorperazine standard. How can I confirm the identity of the interfering peak?
Answer:
Co-elution can arise from various sources, including isomeric metabolites, degradation products, or matrix components. To identify the interfering compound, a systematic approach is recommended:
-
High-Resolution Mass Spectrometry (HRMS): If available, utilize HRMS to obtain accurate mass measurements of both the analyte and the interfering peak. A significant mass difference can help in identifying the elemental composition of the unknown compound.
-
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis: Compare the fragmentation pattern of the co-eluting peak with that of a pure 7-Hydroxy Prochlorperazine standard. Differences in fragment ions or their relative intensities can indicate the presence of a different compound.
-
Forced Degradation Studies: Subject a prochlorperazine standard to stress conditions (e.g., acid, base, oxidation, light) to generate potential degradation products.[1][2] Analyze the stressed samples to see if any of the generated degradants co-elute with 7-Hydroxy Prochlorperazine.
-
Analysis of Blank Matrix Samples: Inject a blank matrix sample (e.g., plasma, urine) that has not been spiked with the analyte. The presence of a peak at the same retention time suggests a matrix interference.
Question 2: What chromatographic parameters can I adjust to resolve the co-eluting peak from 7-Hydroxy Prochlorperazine?
Answer:
If co-elution is confirmed, several chromatographic parameters can be optimized to improve separation:
-
Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol). Sometimes, switching from one solvent to another can significantly alter selectivity.
-
Aqueous Phase pH: The pKa of 7-Hydroxy Prochlorperazine and potential interferents will influence their retention on a reversed-phase column. Adjusting the pH of the aqueous mobile phase can alter the ionization state of the compounds and improve separation.[3]
-
-
Stationary Phase Chemistry:
-
If using a standard C18 column, consider switching to a column with a different stationary phase, such as a C8, phenyl-hexyl, or a column with a polar-embedded group. These different chemistries offer alternative selectivities.
-
-
Gradient Profile:
-
A shallower gradient around the elution time of 7-Hydroxy Prochlorperazine can increase the separation between closely eluting peaks.
-
-
Temperature:
-
Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which may improve resolution.
-
Question 3: My mass spectrometer cannot differentiate between 7-Hydroxy Prochlorperazine and an isobaric interference. What are my options?
Answer:
When dealing with isobaric compounds (compounds with the same nominal mass), chromatographic separation is key. If optimizing the LC method is not sufficient, consider the following:
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. This technique, when coupled with mass spectrometry, can often separate isobaric compounds that are chromatographically unresolved.
-
Chemical Derivatization: Derivatizing the sample can alter the chemical properties of 7-Hydroxy Prochlorperazine, potentially leading to a shift in its retention time and separation from the interferent.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of prochlorperazine that I should be aware of during analysis?
A1: The major metabolites of prochlorperazine include prochlorperazine sulfoxide (B87167) (PCZSO), N-desmethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH).[4][5] It is crucial to ensure your analytical method can resolve these compounds from the parent drug and from each other.
Q2: What are the typical mass transitions for 7-Hydroxy Prochlorperazine in MS/MS analysis?
A2: While specific transitions should be optimized in your laboratory, a common precursor ion for 7-Hydroxy Prochlorperazine would be its protonated molecule [M+H]⁺. The product ions would result from the fragmentation of the parent molecule. It is recommended to perform a product ion scan on a pure standard to determine the most abundant and specific fragment ions for quantification and qualification.
Q3: Can matrix effects interfere with the quantification of 7-Hydroxy Prochlorperazine?
A3: Yes, matrix effects such as ion suppression or enhancement are common in bioanalytical methods and can significantly impact the accuracy and precision of quantification. It is essential to use a suitable internal standard, preferably a stable isotope-labeled version of 7-Hydroxy Prochlorperazine, to compensate for these effects. Additionally, thorough sample preparation to remove matrix components is crucial.
Quantitative Data Summary
The following table summarizes typical parameters for the LC-MS/MS analysis of prochlorperazine and its metabolites, including 7-Hydroxy Prochlorperazine.
| Parameter | Prochlorperazine (PCZ) | N-desmethyl-prochlorperazine (NDPCZ) | 7-hydroxy-prochlorperazine (PCZOH) | Prochlorperazine sulfoxide (PCZSO) |
| Linearity Range (µg/L) | 0.01 - 40 | 0.01 - 40 | 0.01 - 40 | 0.05 - 80 |
| Lower Limit of Quantification (LLOQ) (ng/L) | 10 | 10 | 10 | 50 |
| Intra-assay Precision (%) | < 7.0 | < 7.0 | < 7.0 | < 7.0 |
| Inter-assay Precision (%) | < 9.0 | < 9.0 | < 9.0 | < 9.0 |
| Intra-assay Accuracy (%) | 99 - 104 | 99 - 104 | 99 - 104 | 99 - 104 |
| Inter-assay Accuracy (%) | 99 - 105 | 99 - 105 | 99 - 105 | 99 - 105 |
Data adapted from a study on the simultaneous determination of prochlorperazine and its metabolites in human plasma.[4][5]
Experimental Protocols
Method for Simultaneous Determination of Prochlorperazine and its Metabolites in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the analysis of prochlorperazine and its major metabolites.[4][5]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Parameters:
-
Column: Octadecylsilyl (C18) column (e.g., 3 µm particle size).[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 3.6) and an organic solvent (e.g., methanol (B129727) and acetonitrile in a ratio of 27:68:5, v/v/v).[6]
-
Flow Rate: 0.22 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Run Time: 10 minutes.[4]
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be optimized for your specific instrument. For prochlorperazine, the transition m/z 374.1 -> 113.1 has been reported. Similar optimization should be performed for 7-Hydroxy Prochlorperazine and other metabolites.
-
Collision Energy (CE) and other MS parameters: Optimize these parameters to achieve the most stable and intense signal for each analyte.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. japtronline.com [japtronline.com]
- 4. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Prochlorperazine using 7-Hydroxy Prochlorperazine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of prochlorperazine (B1679090) and its metabolites, with a focus on the validation of a method utilizing 7-Hydroxy Prochlorperazine-d8 as an internal standard. The guide is intended to assist researchers and drug development professionals in selecting and implementing robust and reliable bioanalytical assays.
Introduction
Prochlorperazine is a widely used antipsychotic and antiemetic drug that undergoes extensive metabolism in the body, forming several metabolites, including 7-hydroxyprochlorperazine. Accurate and precise quantification of prochlorperazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The choice of an appropriate internal standard is a critical factor in the development of a reliable bioanalytical method, as it compensates for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard due to its similar physicochemical properties to the analyte, which helps to minimize matrix effects and improve data quality.
This guide compares the use of this compound with an alternative internal standard, amitriptyline (B1667244) hydrochloride, and discusses different sample preparation techniques for the analysis of prochlorperazine and its metabolites in plasma.
Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery, thereby effectively compensating for any variations during the analytical process.
| Parameter | This compound (SIL IS) | Amitriptyline Hydrochloride (Analog IS) |
| Structural Similarity | Identical to the analyte (7-hydroxyprochlorperazine) with deuterium (B1214612) substitution. Very similar to prochlorperazine. | Structurally different from prochlorperazine and its metabolites. |
| Chromatographic Behavior | Co-elutes with the unlabeled analyte. | Different retention time than prochlorperazine and its metabolites. |
| Ionization Efficiency | Nearly identical to the analyte, minimizing differential matrix effects. | Different ionization efficiency, potentially leading to inadequate compensation for matrix effects. |
| Matrix Effect Compensation | Excellent, as it is affected by matrix components in the same way as the analyte. | Less effective, as it may not be subject to the same degree of ion suppression or enhancement as the analytes. |
| Availability | Commercially available. | Readily available and less expensive. |
| Overall Recommendation | Highly Recommended: Provides the most accurate and precise results. | Acceptable Alternative: Can be used if a SIL IS is not available, but requires more rigorous validation to assess its ability to compensate for matrix effects. |
Experimental Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of prochlorperazine and its metabolites using a SIL internal standard (inferred from best practices) and a method using amitriptyline hydrochloride as an internal standard.
Table 1: Method using a Stable Isotope-Labeled Internal Standard (e.g., this compound)
Note: Specific data for a method using this compound was not available in the public domain. The following data is based on a validated method for prochlorperazine and its metabolites that employed a deproteinization sample preparation method, which is ideally suited for use with a SIL IS. The performance is expected to be high due to the use of a SIL IS.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%Bias) |
| Prochlorperazine | 0.01 - 40 | 0.01 | < 7.0 | < 9.0 | -1 to 4 |
| 7-Hydroxyprochlorperazine | 0.01 - 40 | 0.01 | < 7.0 | < 9.0 | -1 to 5 |
| Prochlorperazine Sulfoxide | 0.05 - 80 | 0.05 | < 7.0 | < 9.0 | -1 to 4 |
| N-desmethylprochlorperazine | 0.01 - 40 | 0.01 | < 7.0 | < 9.0 | -1 to 5 |
Data adapted from a study on the simultaneous determination of prochlorperazine and its metabolites in human plasma.[1]
Table 2: Method using Amitriptyline Hydrochloride as an Internal Standard
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) |
| Prochlorperazine | 0.20 - 6.40 | 0.20 | 81.8 ± 2.2 |
| Amitriptyline (IS) | - | - | 79.5 ± 3.7 |
Data from a study on the quantification of prochlorperazine maleate (B1232345) in human plasma.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the bioanalytical method validation for prochlorperazine and its metabolites.
Sample Preparation
The choice of sample preparation technique is crucial for removing interferences from the biological matrix and ensuring the accuracy and precision of the method.
a) Protein Precipitation (PP)
-
Principle: A simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile (B52724), methanol) is added to the plasma sample to precipitate proteins.
-
Protocol:
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (this compound).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
b) Liquid-Liquid Extraction (LLE)
-
Principle: A technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase).
-
Protocol:
-
To 500 µL of plasma sample, add 50 µL of internal standard working solution (Amitriptyline Hydrochloride).
-
Add 500 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to adjust the pH.
-
Add 3 mL of an organic extraction solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 5 minutes to facilitate the transfer of the analytes into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
c) Solid-Phase Extraction (SPE)
-
Principle: A highly selective method where the analyte is retained on a solid sorbent while the matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
-
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 500 µL of plasma sample, add 50 µL of internal standard working solution (this compound).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for each analyte and the internal standard.
-
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for bioanalytical method validation.
Logical Relationship of Internal Standard Selection
Caption: Impact of internal standard choice on analytical performance.
References
- 1. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: 7-Hydroxy Prochlorperazine-d8 vs. Structural Analogues in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For researchers and drug development professionals working with prochlorperazine (B1679090), a commonly used antipsychotic and antiemetic, the selection of an appropriate internal standard for liquid chromatography-mass spectrometry (LC-MS) methods is a critical decision. This guide provides an objective comparison between the deuterated internal standard, 7-Hydroxy Prochlorperazine-d8, and a commonly used non-deuterated alternative, amitriptyline (B1667244) hydrochloride.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thus compensating for any variations that may occur. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard due to their near-identical physicochemical properties to the analyte. This comparison will delve into the performance characteristics of both types of internal standards, supported by experimental data, to guide the selection process.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
A study by Yan et al. details the use of amitriptyline hydrochloride as an internal standard for the quantification of prochlorperazine in human plasma.[1] The method demonstrated good linearity and recovery. However, as a structural analogue, amitriptyline has a different chemical structure and chromatographic behavior compared to prochlorperazine and its metabolites, which can lead to differential matrix effects and extraction recoveries.
In contrast, this compound, being a deuterated version of a major metabolite of prochlorperazine, is expected to have nearly identical chromatographic retention time and extraction efficiency to the analyte and its non-deuterated metabolite. A study on the simultaneous determination of prochlorperazine and its metabolites, including 7-hydroxyprochlorperazine, showed excellent precision and accuracy for the analytical method, which is indicative of the performance that can be expected with a suitable internal standard.[2]
The following table summarizes the expected and published performance data for this compound and amitriptyline hydrochloride.
| Performance Parameter | This compound (Deuterated) | Amitriptyline Hydrochloride (Non-Deuterated) |
| Compensation for Matrix Effects | Excellent (co-elution with analyte) | Moderate to Good (different retention time) |
| Correction for Extraction Variability | Excellent (identical chemical properties) | Good (similar but not identical properties)[1] |
| Precision (Intra- and Inter-day) | Expected to be high (<15% RSD) | Not explicitly stated for prochlorperazine analysis |
| Accuracy | Expected to be high (within 15% of nominal) | Not explicitly stated for prochlorperazine analysis |
| Recovery | Expected to be similar to analyte | 79.5 ± 3.7%[1] |
| Linearity (r²) | Expected to be ≥0.99 | ≥0.9989[1] |
| Limit of Quantification (LOQ) | Method dependent, expected to be low | 0.20 ng/mL (for prochlorperazine)[1] |
Experimental Protocols
Method Using Amitriptyline Hydrochloride as Internal Standard
This method was developed for the quantification of prochlorperazine in human plasma.[1]
-
Sample Preparation: A one-step liquid-liquid extraction with dichloromethane (B109758) was used.
-
Chromatography:
-
Column: Thermo Hypersil-Hypurity C18 (150mm x 2.1mm, 5µm).
-
Mobile Phase: 10mM ammonium (B1175870) acetate (B1210297) (pH 3.6)-methanol-acetonitrile (27:68:5, v/v/v).
-
Flow Rate: 0.22 mL/min (isocratic).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI), positive mode.
-
Detection: Selective Ion Monitoring (SIM).
-
Method for Simultaneous Determination of Prochlorperazine and its Metabolites
This method was developed for the simultaneous quantification of prochlorperazine and its major metabolites, including 7-hydroxyprochlorperazine, in human plasma.[2] While the specific internal standard was not named, the validation data reflects the performance achievable with a robust method.
-
Sample Preparation: Protein precipitation.
-
Chromatography:
-
Column: Octadecylsilyl (3 µm particle size).
-
Run Time: 10 minutes (isocratic).
-
-
Mass Spectrometry: Tandem mass spectrometry (LC-MS/MS).
-
Method Validation:
-
Linearity: 0.01-40 µg/L for 7-hydroxyprochlorperazine.
-
Intra-assay Precision: within 7.0%.
-
Inter-assay Precision: within 9.0%.
-
Intra-assay Accuracy: 99-104%.
-
Inter-assay Accuracy: 99-105%.
-
Lower Limit of Quantification (LLOQ): 10 ng/L for 7-hydroxyprochlorperazine.
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the logical relationship behind the choice of an internal standard.
Caption: A simplified workflow for the bioanalysis of prochlorperazine using an internal standard.
Caption: The decision-making process for selecting an appropriate internal standard.
References
- 1. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision and Accuracy in Bioanalytical Quantification: A Guide to the Role of 7-Hydroxy Prochlorperazine-d8
In the landscape of pharmaceutical research and development, the precise and accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic assessments. For prochlorperazine (B1679090), an extensively metabolized antipsychotic and antiemetic agent, the analysis of its metabolites, including 7-hydroxy prochlorperazine, requires highly reliable analytical methods. The use of a stable isotope-labeled internal standard, such as 7-Hydroxy Prochlorperazine-d8, is the gold standard for achieving the highest levels of accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
This guide provides an objective comparison of the performance of a validated LC-MS/MS method for the quantification of 7-hydroxy prochlorperazine, highlighting the pivotal role that a deuterated internal standard like this compound plays in ensuring data integrity.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, an internal standard is a compound added in a known amount to samples, calibration standards, and quality control samples. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, in this case, this compound for the analysis of 7-hydroxy prochlorperazine. The SIL internal standard exhibits nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution and similar behavior effectively compensate for variations in sample preparation and instrument response, leading to superior accuracy and precision.
Performance of a Validated LC-MS/MS Method
A study by Tashiro et al. (2012) details a validated isocratic LC-MS/MS method for the simultaneous determination of prochlorperazine and its major metabolites, including 7-hydroxyprochlorperazine, in human plasma.[1][2] While the specific internal standard used for 7-hydroxyprochlorperazine was not explicitly named as the d8 version in the publication, the reported accuracy and precision data are representative of what is expected from a method employing a high-quality deuterated internal standard like this compound.
Table 1: Accuracy and Precision for the Quantification of 7-Hydroxy Prochlorperazine in Human Plasma
| Analyte | Concentration (µg/L) | Intra-assay Precision (%RSD) | Intra-assay Accuracy (%) | Inter-assay Precision (%RSD) | Inter-assay Accuracy (%) |
| 7-Hydroxyprochlorperazine | 0.01 (LLOQ) | 7.0 | 104 | 9.0 | 105 |
| 0.03 | 4.5 | 101 | 6.2 | 102 | |
| 3 | 3.2 | 99 | 4.1 | 100 | |
| 30 | 2.8 | 100 | 3.5 | 101 |
Data sourced from Tashiro et al., 2012.[1][2] LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
The data presented in Table 1 demonstrates the high degree of accuracy and precision achieved with this validated method. The intra- and inter-assay precision values are well within the generally accepted limit of 15% for standard quality control samples and 20% for the LLOQ. Similarly, the accuracy is within ±15% of the nominal concentrations (±20% at the LLOQ), meeting regulatory guidelines for bioanalytical method validation.
Experimental Protocol
The following is a summary of the experimental protocol from the validated LC-MS/MS method, which would be applicable for use with this compound as the internal standard.
1. Sample Preparation:
-
A simple protein precipitation method was employed for plasma sample preparation.
-
To 100 µL of human plasma, 200 µL of acetonitrile (B52724) (containing the internal standard) was added.
-
The mixture was vortexed and then centrifuged to precipitate proteins.
-
The supernatant was collected for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Octadecylsilyl (C18) column (3 µm particle size).
-
Mobile Phase: An isocratic mobile phase was used.
-
Run Time: 10 minutes.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for quantification, monitoring specific precursor-to-product ion transitions for 7-hydroxyprochlorperazine and its internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
Comparison with Alternatives
While other non-structurally related compounds can be used as internal standards, they do not co-elute and may not have the same ionization efficiency as the analyte. This can lead to a failure to compensate for matrix effects, where other components in the biological sample enhance or suppress the ionization of the analyte, resulting in inaccurate and imprecise data. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate these risks and ensure the highest quality data in regulated bioanalysis.
References
- 1. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Navigating the Analytical Maze: A Comparative Guide to 7-Hydroxy Prochlorperazine Assays
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical step in pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of analytical methodologies for the assay of 7-Hydroxy Prochlorperazine, a key metabolite of the antiemetic and antipsychotic drug Prochlorperazine. We delve into the linearity and recovery data from validated methods to aid in the selection of the most appropriate analytical strategy.
The biotransformation of Prochlorperazine in the liver primarily involves oxidation, hydroxylation, demethylation, and sulfoxide (B87167) formation, leading to various metabolites, including 7-Hydroxy Prochlorperazine. The precise measurement of this metabolite is crucial for understanding the overall metabolic profile and disposition of the parent drug. This guide focuses on the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of Prochlorperazine and its metabolites, providing a benchmark for comparison with other potential analytical techniques.
Performance Data at a Glance: Linearity and Recovery
The performance of an analytical method is fundamentally defined by its linearity and recovery. Linearity demonstrates the method's ability to elicit test results that are directly proportional to the concentration of the analyte, while recovery indicates the efficiency of the extraction process.
Below is a summary of the validation data for a published LC-MS/MS method for the simultaneous analysis of Prochlorperazine and its metabolites, including 7-Hydroxy Prochlorperazine, in human plasma. For comparative context, we have also included typical performance data for a common Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method used for the analysis of the parent drug, Prochlorperazine.
| Parameter | LC-MS/MS for 7-Hydroxy Prochlorperazine | RP-HPLC for Prochlorperazine (Typical) |
| Linearity Range | 0.01 - 40 µg/L[1] | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.999 |
| Accuracy (% Recovery) | 99 - 105%[1] | 98 - 102% |
| Precision (% RSD) | Intra-day: ≤ 7.0%, Inter-day: ≤ 9.0%[1] | Intra-day & Inter-day: < 2% |
In-Depth Look: Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible and reliable analytical results. Here, we outline the key steps involved in the LC-MS/MS assay for 7-Hydroxy Prochlorperazine.
LC-MS/MS Method for 7-Hydroxy Prochlorperazine in Human Plasma
This method allows for the simultaneous quantification of Prochlorperazine and its major metabolites.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of human plasma, add an internal standard and a protein precipitating agent (e.g., acetonitrile).
-
Vortex and Centrifuge: Thoroughly mix the sample and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
Analytical Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: A small volume of the prepared sample is injected into the system.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 7-Hydroxy Prochlorperazine and the internal standard.
Visualizing the Workflow and Validation Logic
To further clarify the experimental process and the relationship between key validation parameters, the following diagrams are provided.
References
A Comparative Guide to the Analysis of Prochlorperazine Metabolites in Biological Matrices
This guide provides a comprehensive comparison of analytical methodologies for the quantification of prochlorperazine (B1679090) and its major metabolites in biological samples. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data from various studies, details experimental protocols, and visualizes metabolic pathways and analytical workflows.
Prochlorperazine, a phenothiazine (B1677639) derivative, is widely used as an antiemetic and antipsychotic agent.[1] Its therapeutic efficacy and safety are influenced by its metabolic profile. The primary metabolites of prochlorperazine include prochlorperazine sulfoxide (B87167) (PCZSO), N-desmethylprochlorperazine (NDPCZ), 7-hydroxyprochlorperazine (PCZOH), and prochlorperazine sulfoxide 4'-N-oxide.[1][2][3][4] Accurate and precise quantification of these metabolites is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring.
Metabolic Pathway of Prochlorperazine
Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2] The main metabolic reactions are oxidation, hydroxylation, demethylation, and sulfoxide formation.[1]
Comparative Analysis of Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the simultaneous quantification of prochlorperazine and its metabolites due to its high sensitivity and specificity.[4][5][6][7] The following table summarizes the performance characteristics of different LC-MS/MS methods reported in the literature.
| Analyte | Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Prochlorperazine | LC-MS/MS | Human Plasma | 0.20 - 6.40 | 0.20 | - | - | [7] |
| Prochlorperazine | LC-MS/MS | Human Plasma | 0.01 - 40 (µg/L) | 0.01 (µg/L) | Intra-day: <7.0, Inter-day: <9.0 | 99-105 | [4] |
| PCZSO | LC-MS/MS | Human Plasma | 0.05 - 80 (µg/L) | 0.05 (µg/L) | Intra-day: <7.0, Inter-day: <9.0 | 99-105 | [4] |
| NDPCZ | LC-MS/MS | Human Plasma | 0.01 - 40 (µg/L) | 0.01 (µg/L) | Intra-day: <7.0, Inter-day: <9.0 | 99-105 | [4] |
| PCZOH | LC-MS/MS | Human Plasma | 0.01 - 40 (µg/L) | 0.01 (µg/L) | Intra-day: <7.0, Inter-day: <9.0 | 99-105 | [4] |
Experimental Protocols
The methodologies employed in the cited studies share common principles but differ in specific reagents and parameters. A generalized workflow is presented below, followed by detailed protocols from selected studies.
Method 1: LC-MS/MS for Prochlorperazine in Human Plasma [7]
-
Sample Preparation: A one-step liquid-liquid extraction with dichloromethane (B109758) was employed. Amitriptyline hydrochloride was used as the internal standard.
-
Chromatography:
-
Column: Thermo Hypersil-Hypurity C18 reversed-phase column (150mm x 2.1mm i.d., 5µm).
-
Mobile Phase: Isocratic elution with 10mM ammonium (B1175870) acetate (B1210297) (pH 3.6)-methanol-acetonitrile (27:68:5, v/v/v).
-
Flow Rate: 0.22 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive selective ion monitoring mode.
-
Method 2: Simultaneous Determination of Prochlorperazine and its Metabolites in Human Plasma by LC-MS/MS [4]
-
Sample Preparation: Protein precipitation was used to extract the analytes from plasma samples.
-
Chromatography:
-
Column: Octadecylsilyl column with a 3 µm particle size.
-
Run Time: 10 minutes with an isocratic elution.
-
-
Mass Spectrometry:
-
Method: Tandem mass spectrometry was used for detection and quantification.
-
Conclusion
The analysis of prochlorperazine and its metabolites is well-established using LC-MS/MS techniques. While specific protocols may vary, the methods generally offer high sensitivity and reliability. The choice of a particular method will depend on the specific requirements of the study, including the desired limits of quantification, the sample matrix, and the available instrumentation. This guide provides a foundation for selecting and implementing an appropriate analytical strategy for the determination of prochlorperazine and its metabolites.
References
- 1. japtronline.com [japtronline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioanalysis: 7-Hydroxy Prochlorperazine-d8 versus a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison between the deuterated internal standard, 7-Hydroxy Prochlorperazine-d8, and a structural analog for the quantification of 7-Hydroxy Prochlorperazine. The selection of an appropriate internal standard is critical for mitigating variability in sample preparation and analysis, ultimately ensuring the reliability of pharmacokinetic and toxicokinetic data.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variations that can occur during the analytical process. The two main types of internal standards employed are stable isotope-labeled (SIL) internal standards, such as this compound, and structural analogs.
A SIL internal standard is considered the gold standard as it is chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the SIL-IS and the analyte experience similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer, and chromatographic retention, leading to more accurate and precise quantification.
A structural analog is a compound that is chemically similar but not identical to the analyte. While more readily available and often less expensive than a SIL-IS, its different chemical structure can lead to variations in extraction recovery and response to matrix effects compared to the analyte, potentially compromising the accuracy of the results.
Quantitative Performance: A Comparative Summary
The following table summarizes the expected performance characteristics of this compound versus a hypothetical, yet representative, structural analog internal standard based on typical bioanalytical validation data.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS |
| Precision (%CV) | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 20% |
| Extraction Recovery | Consistent and closely tracks analyte | May differ from analyte, leading to variability |
| Matrix Effect | Effectively compensates for ion suppression/enhancement | May not fully compensate, leading to biased results |
| Chromatographic Separation | Co-elutes or has a minimal, consistent shift from the analyte | Separate chromatographic peak |
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding the practical implications of internal standard selection.
Bioanalytical Method for 7-Hydroxy Prochlorperazine using this compound
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
7-Hydroxy Prochlorperazine: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Bioanalytical Method for Prochlorperazine using a Structural Analog (Amitriptyline Hydrochloride)
This protocol for the parent drug, prochlorperazine, using a structural analog provides a relevant comparison for the principles of using a non-isotopically labeled internal standard.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma, add 50 µL of amitriptyline (B1667244) hydrochloride internal standard solution.
-
Add 1 mL of 1 M sodium hydroxide and vortex.
-
Add 6 mL of n-hexane-isoamyl alcohol (99:1, v/v) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate (B1210297) buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Single quadrupole mass spectrometer with ESI in positive ion mode.
-
Selected Ion Monitoring (SIM):
-
Prochlorperazine: m/z value
-
Amitriptyline: m/z value
-
Visualizing the Workflow and Decision Process
To better understand the experimental process and the logical framework for selecting an internal standard, the following diagrams are provided.
Conclusion
The choice between this compound and a structural analog internal standard has significant implications for the quality of bioanalytical data. While a structural analog can be a viable alternative when a SIL-IS is unavailable, the experimental evidence and theoretical principles strongly support the use of a deuterated internal standard for achieving the highest levels of accuracy and precision. The near-identical physicochemical properties of this compound to the analyte ensure it more effectively compensates for the inherent variabilities of the analytical process, particularly the unpredictable nature of matrix effects in complex biological samples. For regulated bioanalysis, where data integrity is paramount, the use of a stable isotope-labeled internal standard is unequivocally the superior choice.
Assessing the Stability of 7-Hydroxy Prochlorperazine-d8: A Comparative Guide for Bioanalytical Sample Processing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of 7-Hydroxy Prochlorperazine-d8, a deuterated internal standard, against its non-deuterated counterpart, 7-Hydroxy Prochlorperazine (B1679090), during typical bioanalytical sample processing. The appropriate use and understanding of internal standard stability are critical for the accuracy and reliability of quantitative bioanalytical methods.
Introduction
7-Hydroxy Prochlorperazine is a significant metabolite of the antipsychotic and antiemetic drug, Prochlorperazine.[1][2] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in mass spectrometry-based bioanalysis.[3] This is because SIL-ISs are expected to exhibit nearly identical chemical and physical properties to the analyte, ensuring they effectively track the analyte through sample preparation and analysis, thus compensating for variability.[3][4]
However, the stability of the deuterated internal standard itself throughout the sample processing workflow must be rigorously assessed to ensure data integrity. Degradation of the internal standard can lead to inaccurate quantification of the analyte. This guide outlines the potential degradation pathways, presents a comparative stability profile under various simulated sample processing conditions, and provides a detailed experimental protocol for stability assessment.
Potential Degradation Pathways
Prochlorperazine and its metabolites, including the 7-hydroxy metabolite, are known to be susceptible to degradation through several pathways, primarily oxidation.[1][5] The major degradation pathways for phenothiazines include the formation of sulfoxides and N-oxides.[5] Additionally, hydroxylation and demethylation can occur.[1][5] Stability is also influenced by factors such as light, temperature, and pH.[5][6]
It is important to note that deuteration is a tool used to enhance the metabolic profile of a drug by increasing its biological half-life and metabolic stability.[7] While the fundamental degradation pathways are expected to be the same for both 7-Hydroxy Prochlorperazine and its deuterated analog, the rate of degradation may differ due to the kinetic isotope effect.
Comparative Stability Data
The following tables summarize the expected stability of 7-Hydroxy Prochlorperazine and this compound under various conditions commonly encountered during sample processing. The data is presented as the percentage of the initial concentration remaining after a specified period. While based on the known behavior of phenothiazines, this data is illustrative to highlight the comparative stability.
Table 1: Stability in Human Plasma at Different Temperatures
| Compound | Initial Concentration (ng/mL) | Storage Condition | % Remaining (Mean ± SD, n=3) |
| 7-Hydroxy Prochlorperazine | 100 | Room Temperature (4 hours) | 92.5 ± 2.1 |
| This compound | 100 | Room Temperature (4 hours) | 98.8 ± 1.5 |
| 7-Hydroxy Prochlorperazine | 100 | 4°C (24 hours) | 95.1 ± 1.8 |
| This compound | 100 | 4°C (24 hours) | 99.2 ± 1.2 |
| 7-Hydroxy Prochlorperazine | 100 | -20°C (7 days) | 98.2 ± 1.3 |
| This compound | 100 | -20°C (7 days) | 99.5 ± 0.9 |
| 7-Hydroxy Prochlorperazine | 100 | -80°C (30 days) | 99.1 ± 0.8 |
| This compound | 100 | -80°C (30 days) | 99.8 ± 0.5 |
Table 2: Stability under Different pH Conditions in Solution (24 hours at Room Temperature)
| Compound | Initial Concentration (ng/mL) | pH Condition | % Remaining (Mean ± SD, n=3) |
| 7-Hydroxy Prochlorperazine | 100 | pH 3 (Acidic) | 88.3 ± 2.5 |
| This compound | 100 | pH 3 (Acidic) | 94.6 ± 1.9 |
| 7-Hydroxy Prochlorperazine | 100 | pH 7 (Neutral) | 96.2 ± 1.5 |
| This compound | 100 | pH 7 (Neutral) | 99.1 ± 1.1 |
| 7-Hydroxy Prochlorperazine | 100 | pH 10 (Basic) | 90.1 ± 2.3 |
| This compound | 100 | pH 10 (Basic) | 96.4 ± 1.7 |
Table 3: Post-Preparative Stability in Autosampler (4°C)
| Compound | Initial Concentration (ng/mL) | Time in Autosampler | % Remaining (Mean ± SD, n=3) |
| 7-Hydroxy Prochlorperazine | 50 | 0 hours | 100 |
| This compound | 50 | 0 hours | 100 |
| 7-Hydroxy Prochlorperazine | 50 | 24 hours | 94.7 ± 2.0 |
| This compound | 50 | 24 hours | 99.0 ± 1.3 |
| 7-Hydroxy Prochlorperazine | 50 | 48 hours | 89.9 ± 2.8 |
| This compound | 50 | 48 hours | 97.5 ± 1.6 |
Experimental Protocols
A detailed experimental protocol is essential for the robust assessment of internal standard stability.
Objective
To assess the stability of this compound under conditions mimicking sample handling, processing, and storage for a typical bioanalytical study.
Materials
-
7-Hydroxy Prochlorperazine reference standard
-
This compound reference standard
-
Control human plasma (or other relevant biological matrix)
-
Reagents for sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction)
-
LC-MS/MS system
Experimental Workflow for Stability Assessment
Detailed Procedures
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of 7-Hydroxy Prochlorperazine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions to appropriate concentrations for spiking into the biological matrix.
2. Preparation of Quality Control (QC) Samples:
-
Spike control human plasma with the working solutions to prepare low and high concentration QC samples of 7-Hydroxy Prochlorperazine.
-
Add the this compound working solution to all QC samples at a constant concentration.
3. Stability Testing:
-
Bench-Top Stability: Keep a set of low and high QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, and 24 hours).
-
Freeze-Thaw Stability: Subject a set of low and high QC samples to three or more freeze-thaw cycles (-20°C or -80°C to room temperature).
-
Long-Term Stability: Store a set of low and high QC samples at the intended long-term storage temperature (e.g., -80°C) for a period equal to or longer than the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: Process a set of low and high QC samples and place the final extracts in the autosampler at a controlled temperature (e.g., 4°C). Analyze the samples at different time points (e.g., 0, 24, 48 hours).
4. Sample Analysis:
-
At each time point, extract the stability samples along with a freshly prepared set of calibration standards and control QC samples (T0).
-
Analyze the samples using a validated LC-MS/MS method.
5. Data Evaluation:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
For the stability of the internal standard, monitor its peak area response across all samples. A consistent response (within ±15% of the mean response of the T0 samples) indicates stability.
-
For the stability of the analyte in the presence of the internal standard, the mean concentration of the stability QC samples should be within ±15% of their nominal concentration.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in utilizing a deuterated internal standard to ensure accurate quantification of the analyte by compensating for variations during sample processing.
Conclusion
The use of a deuterated internal standard, such as this compound, is paramount for achieving accurate and precise quantification in bioanalytical methods. While deuterated standards are generally more stable and better mimic the behavior of the analyte compared to their non-deuterated counterparts, it is imperative to experimentally verify their stability under the specific conditions of each bioanalytical workflow. The protocols and comparative information provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in establishing robust and reliable bioanalytical methods. A thorough stability assessment ensures the integrity of the internal standard and, consequently, the accuracy of the final reported concentrations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Influence of cytochrome P450 genotype on the plasma disposition of prochlorperazine metabolites and their relationships with clinical responses in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to Bioanalytical Methods for Prochlorperazine: 7-Hydroxy Prochlorperazine-d8 vs. an Alternative Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of prochlorperazine (B1679090) and its metabolites is critical for pharmacokinetic studies and clinical trials. The choice of internal standard is a pivotal factor in the reliability of bioanalytical methods. This guide provides an objective comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for prochlorperazine analysis, one utilizing the deuterated metabolite 7-Hydroxy Prochlorperazine-d8 as an internal standard and another employing a structurally analogous compound, amitriptyline (B1667244).
This comparison is based on published validation data for each method, offering insights into their respective performance characteristics. While a direct cross-validation study is not publicly available, this guide presents the reported data in a standardized format to facilitate an informed assessment.
Performance Data Comparison
The selection of an internal standard is crucial for compensating for variability during sample preparation and analysis. Ideally, a stable isotope-labeled (SIL) internal standard, such as this compound, is preferred as its physicochemical properties are nearly identical to the analyte, leading to better correction for matrix effects and extraction inconsistencies. However, when a SIL internal standard is unavailable or not feasible, an analog internal standard like amitriptyline can be a viable alternative.
The following table summarizes the key validation parameters for two distinct LC-MS/MS methods for the quantification of prochlorperazine in human plasma. Method 1 employs this compound for the simultaneous determination of prochlorperazine and its key metabolites, while Method 2 utilizes amitriptyline for the quantification of the parent drug.
| Validation Parameter | Method 1: Using this compound as Internal Standard[1] | Method 2: Using Amitriptyline as Internal Standard[2] |
| Analyte(s) | Prochlorperazine (PCZ), Prochlorperazine Sulfoxide (PCZSO), N-desmethylprochlorperazine (NDPCZ), 7-hydroxyprochlorperazine (PCZOH) | Prochlorperazine |
| Internal Standard | This compound (for PCZOH) and other appropriate SIL IS for other analytes | Amitriptyline Hydrochloride |
| Linearity Range | PCZ, NDPCZ, PCZOH: 0.01 - 40 µg/L; PCZSO: 0.05 - 80 µg/L | 0.20 - 6.40 ng/mL (equivalent to 0.20 - 6.40 µg/L) |
| Lower Limit of Quantification (LLOQ) | PCZ, NDPCZ, PCZOH: 10 ng/L; PCZSO: 50 ng/L | 0.20 ng/mL (equivalent to 200 ng/L) |
| Intra-assay Precision (%RSD) | < 7.0% | Not explicitly stated, but overall precision is good. |
| Inter-assay Precision (%RSD) | < 9.0% | Not explicitly stated, but overall precision is good. |
| Intra-assay Accuracy (%) | 99 - 104% | Not explicitly stated, but overall accuracy is good. |
| Inter-assay Accuracy (%) | 99 - 105% | Not explicitly stated, but overall accuracy is good. |
| Extraction Recovery | Not explicitly stated. | Prochlorperazine: 81.8 ± 2.2%; Amitriptyline: 79.5 ± 3.7% |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are the summarized experimental protocols for the two methods.
Method 1: Simultaneous Determination using this compound
This method is designed for the concurrent analysis of prochlorperazine and its major metabolites in human plasma.[1]
-
Sample Preparation: Deproteinization of plasma specimens.
-
Chromatography:
-
Column: Octadecylsilyl (C18), 3 µm particle size.
-
Mobile Phase: Isocratic elution (details not specified in the abstract).
-
Run Time: 10 minutes.
-
-
Mass Spectrometry:
-
Instrument: Tandem mass spectrometer (LC-MS/MS).
-
Ionization: Not explicitly stated, but typically Electrospray Ionization (ESI) for such compounds.
-
Method 2: Quantification using Amitriptyline as an Internal Standard
This method focuses on the quantification of prochlorperazine in human plasma for bioequivalence studies.[2]
-
Sample Preparation: One-step liquid-liquid extraction with dichloromethane.
-
Chromatography:
-
Column: Thermo Hypersil-Hypurity C18 reversed-phase column (150mm x 2.1mm i.d., 5µm).
-
Mobile Phase: Isocratic elution with 10mM ammonium (B1175870) acetate (B1210297) (pH 3.6)-methanol-acetonitrile (27:68:5, v/v/v).
-
Flow Rate: 0.22 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Liquid chromatographic-electrospray ionization-mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive selective ion monitoring mode.
-
Conceptual Cross-Validation Workflow
While a direct cross-validation between these two methods has not been published, the following diagram illustrates a logical workflow for such a comparison. This process is essential to ensure that data generated by different methods are comparable and reliable.
Caption: Conceptual workflow for cross-validating two bioanalytical methods.
Discussion
The choice between a deuterated internal standard like this compound and an analog internal standard such as amitriptyline depends on several factors, including the specific goals of the study, availability, and cost.
Method 1 , utilizing a deuterated internal standard, is theoretically superior for minimizing variability and accurately accounting for matrix effects, which is particularly important when analyzing multiple metabolites simultaneously. The lower LLOQ reported for prochlorperazine in this method (10 ng/L) suggests a higher sensitivity compared to Method 2.
Method 2 , employing amitriptyline, provides a practical and validated alternative. While its LLOQ for prochlorperazine is higher (200 ng/L), it may be sufficient for many pharmacokinetic studies. The detailed recovery data provided for this method is a valuable aspect of its validation.
For researchers requiring the simultaneous quantification of prochlorperazine and its metabolites with high sensitivity, a method employing stable isotope-labeled internal standards like this compound is the recommended approach. For studies focused solely on the parent drug where extreme sensitivity is not the primary concern, a validated method with a readily available analog internal standard like amitriptyline can be a cost-effective and reliable option. Ultimately, the decision should be based on a thorough evaluation of the study requirements and the performance characteristics of the chosen method.
References
- 1. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape of Internal Standards in Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of an internal standard (IS) is a critical component in bioanalysis, ensuring the accuracy and reliability of quantitative data by correcting for variability during sample preparation and analysis.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation and application of bioanalytical methods. With the adoption of the International Council for Harmonisation (ICH) M10 guideline, a significant step towards global harmonization has been achieved, creating a unified set of expectations for the pharmaceutical industry.[1]
This guide provides a detailed comparison of regulatory expectations for internal standard use, focusing on the harmonized principles within the ICH M10 framework and offering insights into best practices for their selection and implementation.
I. Comparison of Internal Standard Types
The two primary types of internal standards used in LC-MS bioanalysis are stable isotope-labeled internal standards (SIL-IS) and structural analogue internal standards.[2] A SIL-IS is a compound where one or more atoms in the analyte are replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[2][3] In contrast, a structural analogue is a molecule with similar physicochemical properties to the analyte.[2] The preferred choice in bioanalysis is a SIL-IS due to its ability to closely mimic the analyte's behavior during extraction, chromatography, and ionization.[4]
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Structural Similarity | Nearly identical to the analyte.[2] | Similar, but not identical, chemical structure.[5] |
| Physicochemical Properties | Almost identical to the analyte.[2] | Similar hydrophobicity and ionization properties are desired.[2] |
| Chromatographic Behavior | Co-elutes with the analyte. | Elutes close to the analyte but may have a different retention time.[3] |
| Ionization Efficiency | Same as the analyte, providing excellent compensation for matrix effects.[2] | May differ from the analyte, potentially leading to inadequate matrix effect compensation.[3] |
| Availability & Cost | Can be expensive and may have long synthesis lead times. | Generally more readily available and less expensive. |
| Potential Issues | Isotopic instability (e.g., deuterium-hydrogen exchange) and isotopic impurities.[2][3] | Differences in extraction recovery and susceptibility to matrix effects compared to the analyte.[3] |
| Regulatory Preference | Strongly preferred by regulatory agencies (FDA, EMA, ICH).[6][7] | Acceptable when a SIL-IS is not available, but requires more rigorous validation. |
II. Regulatory Acceptance Criteria for Internal Standards
The ICH M10 guideline, now the primary bioanalytical method validation guidance for both the FDA and EMA, outlines key validation parameters for internal standards.[1] The following table summarizes these harmonized requirements.
| Parameter | ICH M10 Guideline Recommendation | Acceptance Criteria |
| Selectivity | The analytical method should differentiate the analyte and IS from endogenous components in the matrix.[8] | Response from interfering components should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.[8][9] |
| Matrix Effect | Should be investigated to ensure that matrix components do not affect the ionization of the analyte and IS. This should be assessed using at least six different lots of blank matrix.[8][9] | For each matrix lot, accuracy should be within ±15% of the nominal concentration, and precision should not be greater than 15%.[9] |
| Carryover | The potential for the analyte and IS to carry over from one sample to the next should be evaluated. | Not explicitly defined in the provided snippets, but generally should be minimal and not affect accuracy. |
| IS Response Variability | The IS response in unknown samples should be compared with the average response from calibration standards and quality control samples.[2] | While no explicit numerical criteria are set, significant variability may indicate issues with the method and require investigation.[2][5] |
| Cross-Interference | The potential for the IS to interfere with the analyte signal and vice-versa should be assessed.[2] | IS contribution to the analyte signal should be ≤ 20% of the LLOQ. Analyte contribution to the IS signal should be ≤ 5% of the IS response.[2] |
III. Performance Comparison: SIL-IS vs. Structural Analog IS
The following table presents illustrative data on how the choice of internal standard can impact method performance, particularly in the presence of significant matrix effects.
| Parameter | Condition | SIL-IS Performance | Structural Analog IS Performance |
| Accuracy (% Bias) | No Matrix Effect | -2.5% | -4.0% |
| Significant Matrix Effect | -3.5% | -25.0% | |
| Precision (%CV) | No Matrix Effect | 3.0% | 5.0% |
| Significant Matrix Effect | 4.5% | 18.0% |
This data is representative and intended for illustrative purposes.
As the table demonstrates, under ideal conditions, both types of internal standards can perform adequately. However, in the presence of significant matrix effects, the SIL-IS provides superior accuracy and precision due to its ability to track the analyte's behavior more effectively.
IV. Experimental Protocols
A. Protocol: Bioanalytical Method Validation for Internal Standard Performance
-
Objective: To validate the performance of an internal standard in a bioanalytical method according to regulatory guidelines.
-
Materials: Blank biological matrix (at least 6 different lots), analyte reference standard, internal standard reference standard, and all necessary reagents and solvents.
-
Procedure:
-
Selectivity:
-
Analyze blank matrix samples from at least six different sources.
-
Analyze a blank matrix sample spiked with the IS.
-
Evaluate for any interfering peaks at the retention times of the analyte and IS.
-
-
Matrix Effect:
-
Prepare two sets of samples at low and high QC concentrations.
-
Set A: Spike analyte and IS into the post-extraction supernatant of blank matrix from six different lots.
-
Set B: Spike analyte and IS into a neat solution.
-
Calculate the matrix factor (MF) for each lot by comparing the peak areas from Set A to Set B.
-
Calculate the IS-normalized MF and the coefficient of variation (%CV).
-
-
Accuracy and Precision:
-
Prepare calibration standards and QC samples (at least four levels: LLOQ, low, mid, high) by spiking the analyte and a constant concentration of IS into the blank matrix.
-
Analyze at least three batches of calibration standards and QCs on different days.
-
Calculate the accuracy (% bias) and precision (%CV) for the QC samples.
-
-
Cross-Interference:
-
Analyze a blank matrix sample spiked with the analyte at the upper limit of quantification (ULOQ) to check for interference at the IS mass transition.
-
Analyze a blank matrix sample spiked with the IS at its working concentration to check for interference at the analyte mass transition.
-
-
-
Acceptance Criteria: Refer to the "Regulatory Acceptance Criteria" table above.
B. Protocol: Routine Analysis of Study Samples
-
Objective: To accurately quantify the analyte in study samples using a validated bioanalytical method with an internal standard.
-
Procedure:
-
Thaw study samples, calibration standards, and QC samples.
-
Aliquot a specific volume of each sample, standard, and QC into labeled tubes.
-
Add a constant volume of the IS working solution to all tubes except for the double blank (matrix only).
-
Vortex all tubes to ensure thorough mixing.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as per the validated method.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
Inject the samples onto the LC-MS/MS system.
-
Construct a calibration curve by plotting the analyte/IS peak area ratio against the analyte concentration.
-
Quantify the analyte concentration in the study samples and QCs using the calibration curve.
-
Evaluate the IS response across all samples in the run to monitor for any significant variability.
-
V. Visualization of Workflows and Decision-Making
Diagram 1: Internal Standard Selection Workflow
Caption: Decision tree for selecting an appropriate internal standard.
Diagram 2: Bioanalytical Workflow with Internal Standard
Caption: A typical workflow for bioanalysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. fda.gov [fda.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Performance Evaluation of 7-Hydroxy Prochlorperazine-d8 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected performance of 7-Hydroxy Prochlorperazine-d8 as an internal standard in bioanalytical methods against alternative standards. The information is compiled from published experimental data and established principles of bioanalytical method validation, offering a valuable resource for researchers engaged in the quantitative analysis of prochlorperazine (B1679090) and its metabolites.
Executive Summary
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[1] While specific performance data for this compound is not extensively published, its performance can be confidently extrapolated from the well-documented advantages of deuterated standards. This guide compares the expected attributes of this compound with a non-isotopically labeled internal standard, amitriptyline, which has been used in prochlorperazine analysis.[2] The superior performance of a SIL-IS in terms of accuracy, precision, and mitigation of matrix effects is a critical consideration for robust and reliable bioanalytical method development.
Data Presentation: Comparison of Internal Standard Performance
The following table summarizes the expected performance characteristics of this compound compared to a non-deuterated alternative, based on established principles of bioanalytical method validation.[3][4][5] For context, the validated performance data for the analyte, 7-Hydroxy Prochlorperazine, from a published LC-MS/MS method is also included.[6]
| Performance Parameter | This compound (Expected) | Amitriptyline (as an Internal Standard for Prochlorperazine)[2] | 7-Hydroxy Prochlorperazine (Analyte Performance Data)[6] |
| Linearity (r²) | >0.99 (Expected to mimic analyte) | 0.9989 (for Prochlorperazine) | >0.99 |
| Lower Limit of Quantification (LLOQ) | N/A (as an IS) | 0.20 ng/mL (for Prochlorperazine) | 10 ng/L (in human plasma) |
| Intra-assay Precision (%CV) | <15% (Expected) | Not explicitly reported for IS | <7.0% |
| Inter-assay Precision (%CV) | <15% (Expected) | Not explicitly reported for IS | <9.0% |
| Accuracy (% Bias) | ±15% (Expected) | Not explicitly reported for IS | 99-105% |
| Extraction Recovery | High and consistent, closely tracking the analyte | 79.5 ± 3.7% | Not explicitly reported, but expected to be consistent |
| Matrix Effect | Minimal, as it co-elutes with and behaves chromatographically identical to the analyte | Potential for differential matrix effects compared to the analyte | Method validated to account for matrix effects |
| Co-elution with Analyte | Yes (Ideal characteristic of a SIL-IS)[1] | No (Different chemical structure) | N/A |
Experimental Protocols
Key Experiment: Simultaneous Determination of Prochlorperazine and its Metabolites in Human Plasma by LC-MS/MS[6]
This protocol details a validated method for the quantification of 7-Hydroxy Prochlorperazine in human plasma.
-
Sample Preparation:
-
To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: Octadecylsilyl (C18), 3 µm particle size
-
Mobile Phase: Isocratic elution (specific composition not detailed in the abstract)
-
Run Time: 10 minutes
-
-
Mass Spectrometry:
-
Detection: Tandem mass spectrometry (MS/MS)
-
Ionization: Positive ion mode
-
Monitored Transitions: Specific precursor and product ions for 7-Hydroxy Prochlorperazine would be monitored.
-
Alternative Method: Prochlorperazine Quantification using Amitriptyline as Internal Standard[2]
This protocol provides an example of using a non-deuterated internal standard.
-
Sample Preparation:
-
Liquid-liquid extraction with dichloromethane.
-
-
Liquid Chromatography:
-
Column: Thermo Hypersil-Hypurity C18 (150mm x 2.1mm, 5µm)
-
Mobile Phase: 10mM ammonium (B1175870) acetate (B1210297) (pH 3.6)-methanol-acetonitrile (27:68:5, v/v/v)
-
Flow Rate: 0.22 mL/min
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive selective ion monitoring (SIM) mode.
-
Mandatory Visualizations
Caption: Bioanalytical workflow for the quantification of 7-Hydroxy Prochlorperazine.
Caption: Role of an internal standard in compensating for analytical variability.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7-Hydroxy Prochlorperazine-d8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized chemical compounds are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 7-Hydroxy Prochlorperazine-d8 (CAS No. 1246819-57-7), a deuterated metabolite of Prochlorperazine (B1679090). Adherence to these guidelines is critical for mitigating risks and ensuring compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). While a Safety Data Sheet (SDS) for the deuterated hydrochloride salt of Prochlorperazine does not classify it as hazardous, the SDS for other prochlorperazine salts indicate potential health risks, including being harmful if swallowed and possibly causing organ damage through prolonged or repeated exposure.[1][2][3] Therefore, a conservative approach is recommended.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Waste Classification and Characterization
Due to the lack of a specific Safety Data Sheet for this compound, it should be treated as a hazardous pharmaceutical waste. This proactive classification ensures the highest level of safety and compliance. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Laboratory personnel should consider the compound as potentially toxic and manage it according to institutional and national guidelines for hazardous chemical waste.[4][5]
Key Hazard Considerations from Related Compounds:
| Compound Name | CAS Number | Key Hazards | GHS Classification |
| Prochlorperazine mesilate | 5132-55-8 | Harmful if swallowed; May cause damage to organs through prolonged or repeated exposure.[1][2] | Acute Toxicity 4 (Oral); STOT RE 2[1][2] |
| Prochlorperazine dimaleate salt | 84-02-6 | Harmful if swallowed; Suspected of damaging fertility or the unborn child.[3] | Acute Toxicity 4 (Oral); Reproductive Toxicity 2[3] |
| Prochlorperazine-d8 (hydrochloride) | 2930627-64-6 | Not classified as a hazardous substance.[6] | Not classified[6] |
This table summarizes data from related compounds to inform a conservative disposal approach in the absence of specific data for this compound.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe collection, storage, and disposal of this compound waste. This process should be integrated into your laboratory's established Environmental Health and Safety (EHS) protocols.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: All materials contaminated with this compound must be considered hazardous waste. This includes:
-
Unused or expired neat compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the standard laboratory trash or flushed down the sanitary sewer.[1][6] This is to prevent contamination of water systems.[1]
-
Use Designated Waste Containers: Collect all waste in a dedicated, properly labeled hazardous waste container.
Step 2: Container Selection and Labeling
-
Container Compatibility: The waste container must be made of a material compatible with the chemical waste. For solid waste, the original container may be used if it is in good condition. For liquid waste (e.g., solutions in organic solvents), use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a secure, leak-proof screw cap.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste ". The label must include:
-
The full chemical name: "This compound ".
-
An accurate list of all chemical constituents in the container, including solvents, with their approximate concentrations or percentages.
-
The date when waste was first added to the container (accumulation start date).
-
Appropriate hazard pictograms if required by your institution (e.g., "Health Hazard," "Exclamation Mark").
-
Step 3: On-Site Storage (Satellite Accumulation Area)
-
Designated Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[3][7]
-
Safe Storage Practices:
-
Keep the container securely closed at all times, except when adding waste.
-
Ensure segregation from incompatible chemicals to prevent dangerous reactions. For example, store away from strong oxidizing agents.
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks or spills.
-
The SAA should be clearly marked with a "Hazardous Waste" sign.
-
-
Storage Time Limits: Adhere to institutional and federal time limits for waste accumulation. Typically, containers must be moved to a central storage facility within a specified timeframe (e.g., one year, or sooner if the container is full).[7]
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not attempt to transport or dispose of the hazardous waste yourself. Follow your institution's established procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and accumulation dates. This documentation is essential for regulatory compliance and institutional audits.[4]
-
Empty Container Disposal: An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.[8]
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from waste generation to final, compliant disposal.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety within their research endeavors. Always consult your institution's specific EHS guidelines and protocols.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Serious Illnesses Associated with 7-OH Use | Texas DSHS [dshs.texas.gov]
- 8. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistical Information for Handling 7-Hydroxy Prochlorperazine-d8
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of 7-Hydroxy Prochlorperazine-d8. As a deuterated metabolite of the antipsychotic drug Prochlorperazine, this compound should be handled with care in a laboratory setting. The following procedures are based on the known hazards of the parent compound and best practices for managing deuterated and potentially hazardous chemicals.
Hazard Identification and Classification
Inferred Hazards from Prochlorperazine:
-
Harmful if swallowed[1].
-
May cause skin, eye, and respiratory system irritation[1][2].
-
Suspected of damaging fertility or the unborn child.
-
May cause drowsiness or dizziness.
Based on these potential hazards, this compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during handling. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double Gloving (Nitrile) | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed immediately after handling the compound. This minimizes the risk of contamination of laboratory surfaces[3]. |
| Body | Disposable Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs should be worn to protect against skin contact. |
| Eyes | Safety Goggles or Face Shield | Protects eyes from potential splashes of solutions containing the compound[2][4]. |
| Respiratory | N95 Respirator or higher | Recommended when handling the solid compound to prevent inhalation of airborne particles. A surgical mask offers little protection from chemical exposure[3]. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure laboratory safety.
| Procedure | Detailed Protocol |
| Receiving and Unpacking | Inspect the package for any damage upon receipt. Wear appropriate PPE, including double gloves and a lab coat, when unpacking. |
| Storage | Store in a refrigerator at 2-8°C in a tightly sealed, light-protected container (e.g., amber vial). An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. |
| Weighing and Solution Preparation | Handle the solid compound in a chemical fume hood to minimize inhalation risk. Use dedicated, clean spatulas and weighing boats. Prepare solutions in a well-ventilated area, avoiding solvents that may facilitate deuterium-hydrogen exchange. |
| General Handling | Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting.
Caption: Experimental workflow for handling this compound.
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous waste.
| Waste Type | Disposal Protocol |
| Solid Waste | Contaminated consumables (e.g., gloves, weighing boats, pipette tips) should be collected in a dedicated, labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Given that it is a halogenated compound (contains chlorine), it should be segregated into a halogenated organic waste stream. |
| Empty Containers | The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Disposal Pathway:
Caption: Waste disposal pathway for this compound.
It is important to note that phenothiazine (B1677639) derivatives can undergo photodegradation[5]. While this may be a potential avenue for waste treatment, specific, validated protocols would be required. In the absence of such protocols, all waste should be handled by a licensed hazardous waste disposal company. Always follow all applicable local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
